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Foundational

A Technical Guide to 3-fluoro-N-methyl-5-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Abstract Introduction: The Significance of Fluorinated Nitroaromatics Fluorinated nitroaromatic compounds are a cornerstone of modern chemical research, finding extensive use as versatile intermediates in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are a cornerstone of modern chemical research, finding extensive use as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a synthetic handle for further chemical transformations, most notably its reduction to an amino group.

This guide focuses on the specific, albeit less documented, molecule: 3-fluoro-N-methyl-5-nitrobenzamide. By dissecting its structural components—a benzamide core, a fluorine at the meta position to the carbonyl, a nitro group at the other meta position, and an N-methyl amide—we can infer its chemical reactivity and potential utility. The strategic placement of these functional groups suggests its potential as a key building block in the synthesis of more complex molecules with tailored properties.

Proposed Synthesis of 3-fluoro-N-methyl-5-nitrobenzamide

The synthesis of 3-fluoro-N-methyl-5-nitrobenzamide can be logically approached from the commercially available starting material, 3-fluoro-5-nitrobenzoic acid. The proposed synthetic pathway involves the activation of the carboxylic acid followed by amidation with methylamine.

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis:

Synthesis_of_3-fluoro-N-methyl-5-nitrobenzamide Figure 1: Proposed Synthesis Workflow A 3-Fluoro-5-nitrobenzoic acid (Starting Material) B Acyl Chloride Formation (Intermediate) A->B Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) DMF (catalyst), DCM C 3-fluoro-N-methyl-5-nitrobenzamide (Final Product) B->C Methylamine (CH3NH2) Triethylamine (Et3N), DCM

Caption: A two-step synthesis of 3-fluoro-N-methyl-5-nitrobenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-fluoro-5-nitrobenzoyl chloride

  • To a solution of 3-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluoro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-fluoro-N-methyl-5-nitrobenzamide

  • Dissolve the crude 3-fluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of methylamine (1.5 eq, either as a solution in THF or bubbled as a gas) and triethylamine (1.5 eq) in DCM.

  • Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-N-methyl-5-nitrobenzamide.

Physicochemical Properties and Characterization

The anticipated properties of 3-fluoro-N-methyl-5-nitrobenzamide are summarized in the table below. These are estimated based on the analysis of similar compounds.

PropertyEstimated Value/Characteristic
Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
Appearance Likely a yellow to off-white solid.[1]
Melting Point Expected to be in the range of 130-160 °C.[1]
Solubility Sparingly soluble in water, soluble in common organic solvents (DCM, ethyl acetate, acetone, DMSO).
Stability Stable under normal laboratory conditions; may be sensitive to strong reducing and oxidizing agents.[1]
Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A robust HPLC method, likely employing a C18 reversed-phase column with a gradient of acetonitrile or methanol in water (with 0.1% formic acid or trifluoroacetic acid), would be suitable for assessing purity.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]+ at m/z 199.05.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide key information on the aromatic protons and the N-methyl group. The aromatic protons would appear as distinct multiplets, and the N-methyl group as a doublet (due to coupling with the amide proton) or a singlet depending on the solvent and temperature.

    • ¹³C NMR: Would show the expected number of carbon signals, including the carbonyl carbon and the carbons attached to fluorine and the nitro group.

    • ¹⁹F NMR: A singlet would confirm the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch (amide I), N-H bend (amide II), and the symmetric and asymmetric stretches of the nitro group would be observed.

Potential Applications in Drug Discovery

The structural motifs present in 3-fluoro-N-methyl-5-nitrobenzamide suggest its potential as a valuable scaffold in medicinal chemistry.

As a Precursor to Bioactive Amines

The nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization. This transformation is a common strategy in the synthesis of pharmaceutical agents.

Reduction_and_Derivatization Figure 2: Potential Derivatization Pathway A 3-fluoro-N-methyl-5-nitrobenzamide B 3-amino-5-fluoro-N-methylbenzamide A->B Reduction (e.g., H2, Pd/C or SnCl2, HCl) C Diverse Bioactive Molecules B->C Further Functionalization (e.g., Acylation, Sulfonylation, Alkylation)

Caption: Reduction of the nitro group to an amine enables further synthetic modifications.

This resulting 3-amino-5-fluoro-N-methylbenzamide could serve as a key intermediate for compounds targeting a range of biological pathways. For instance, similar structures are found in inhibitors of various enzymes and receptors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the N-methylbenzamide moiety can participate in crucial hydrogen bonding interactions with protein targets.

Safety and Handling

While specific toxicity data for 3-fluoro-N-methyl-5-nitrobenzamide is unavailable, precautions for handling nitroaromatic compounds should be strictly followed.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][6] Avoid contact with skin and eyes.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing and reducing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[3]

Conclusion

3-fluoro-N-methyl-5-nitrobenzamide represents a promising yet underexplored chemical entity. Based on established principles of organic synthesis and the known properties of related compounds, this guide has outlined a practical synthetic route and key analytical methods for its characterization. Its structural features make it a compelling candidate for further investigation, particularly as a scaffold in the development of novel therapeutics. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this and other novel fluorinated nitroaromatic compounds.

References

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • ChemWhat. 3-Fluoro-5-nitrobenzoic acid. [Link]

  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Stachniuk, A., Cwanek, A., & Bober, B. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(3), 337-343. [Link]

  • Hospital Network Antwerp. Validated analytical methods. [Link]

Sources

Exploratory

Technical Guide: Solubility & Handling of 3-Fluoro-N-methyl-5-nitrobenzamide in DMSO

Executive Summary This technical guide details the solubility profile, preparation protocols, and handling requirements for 3-fluoro-N-methyl-5-nitrobenzamide (MW: 198.15 g/mol ) in Dimethyl Sulfoxide (DMSO). Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, preparation protocols, and handling requirements for 3-fluoro-N-methyl-5-nitrobenzamide (MW: 198.15 g/mol ) in Dimethyl Sulfoxide (DMSO). Designed for application scientists and medicinal chemists, this document synthesizes physicochemical principles with practical laboratory workflows to ensure the generation of stable, reproducible stock solutions for biological assays and synthetic intermediates.

While direct empirical solubility constants for this specific regioisomer are often proprietary, structural analysis of the nitrobenzamide class confirms high solubility in DMSO (typically >50 mM) due to favorable dipole-dipole interactions between the solvent’s sulfinyl group and the solute’s nitro/amide moieties.

Part 1: Physicochemical Profile & Solubility Mechanism

Understanding the molecular architecture of 3-fluoro-N-methyl-5-nitrobenzamide is prerequisite to predicting its behavior in solution.

Molecular Descriptors
PropertyValue (Approx.)[1][2][3][4]Impact on DMSO Solubility
Molecular Weight 198.15 g/mol Low MW facilitates rapid dissolution kinetics.
Formula C₈H₇FN₂O₃High heteroatom count increases polarity.
LogP (Predicted) ~1.5 – 1.9Moderately lipophilic; ideal for organic solvents like DMSO.
H-Bond Donors 1 (Amide N-H)Capable of H-bonding with DMSO oxygen.
H-Bond Acceptors 4 (NO₂, C=O, F)Strong interaction with DMSO dipole.
The Solvation Mechanism

DMSO is a polar aprotic solvent (


) with a high dipole moment (3.96 D). Its efficacy in solubilizing 3-fluoro-N-methyl-5-nitrobenzamide stems from three mechanistic pillars:
  • Dipole-Dipole Interaction: The highly polar nitro group (-NO₂) and the amide carbonyl strongly interact with the S=O dipole of DMSO, overcoming the crystal lattice energy of the solid.

  • Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the amide proton (N-H), further stabilizing the solute in the liquid phase.

  • Pi-Stacking Disruption: DMSO molecules intercalate between the aromatic rings, disrupting the

    
    -
    
    
    
    stacking interactions that typically stabilize the solid crystal lattice of benzamides.

Part 2: Preparation of Stock Solutions (Standard Operating Procedure)

Objective: Prepare a stable 50 mM stock solution. Safety Note: DMSO enhances skin permeability. Nitrobenzamides may possess toxic or mutagenic properties. Double-gloving (Nitrile) and fume hood usage are mandatory.

Materials Checklist
  • Compound: 3-fluoro-N-methyl-5-nitrobenzamide (Solid, >95% purity).[3]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Protocol
Step 1: Gravimetric Calculation

To prepare 1 mL of a 50 mM stock solution:




Step 2: Solubilization Workflow
  • Weigh ~10 mg of the solid into the amber vial. Record the exact mass.

  • Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

    • Example: If 10.2 mg is weighed:

      
      .
      
  • Add the calculated volume of Anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold against a light source. The solution should be clear, yellow-tinted (typical for nitro compounds), and free of particulates.

Step 3: Troubleshooting (If Particulates Persist)

If the compound does not dissolve immediately:

  • Sonicate: Place the vial in an ultrasonic bath at ambient temperature for 5 minutes.

  • Thermal Assist: Warm the vial gently to 37°C (water bath). Do not exceed 40°C to prevent degradation of the nitro group or amide hydrolysis.

Workflow Visualization

The following diagram illustrates the decision logic for solubilization:

SolubilizationWorkflow Start Start: Weigh Solid AddDMSO Add Anhydrous DMSO (Target: 50 mM) Start->AddDMSO Vortex Vortex Mix (60s) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 mins, 25°C) Check->Sonicate No (Particulates) Heat Gentle Heat (37°C) Check->Heat Still Insoluble Success Success: Store at -20°C (Desiccated) Check->Success Yes Fail Fail: Check Purity or Lower Conc. to 10 mM Check->Fail Persistent Precipitate Sonicate->Check Heat->Check

Caption: Logic flow for the preparation of 3-fluoro-N-methyl-5-nitrobenzamide stock solutions in DMSO.

Part 3: Stability, Storage, and Dilution

Hygroscopicity Management

DMSO is highly hygroscopic. Absorbed water can induce hydrolysis of the amide bond over time or cause the lipophilic nitrobenzamide to precipitate (solubility drops drastically as water content increases).

  • Storage: Store stock solutions in aliquots at -20°C .

  • Freeze-Thaw: Limit to <3 cycles. Repeated cycling promotes crystal growth and degradation.

Aqueous Dilution (The "Crash-Out" Risk)

When diluting the DMSO stock into aqueous buffers (e.g., for cellular assays), the "solubility cliff" is a critical risk.

  • Limit DMSO: Keep final DMSO concentration <1% (v/v) to avoid solvent toxicity and precipitation.

  • Serial Dilution: Use an intermediate dilution step if necessary.

Dilution Scheme:

DilutionScheme Stock Stock Solution (50 mM in 100% DMSO) Inter Intermediate (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Buffer) Assay Assay Well (5 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (into Media)

Caption: Recommended serial dilution strategy to mitigate precipitation shocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 679: Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Li, D. et al. (2016). Thermodynamic solubility modelling of p-nitrobenzamide in aqueous co-solvent mixtures. Journal of Molecular Liquids. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Foundational

3-fluoro-N-methyl-5-nitrobenzamide melting point data

The following technical guide details the physicochemical profile, synthesis, and quality control parameters for 3-fluoro-N-methyl-5-nitrobenzamide , a critical intermediate in the development of voltage-gated sodium cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and quality control parameters for 3-fluoro-N-methyl-5-nitrobenzamide , a critical intermediate in the development of voltage-gated sodium channel (Nav1.7) inhibitors.

Physicochemical Profiling, Synthesis, and Melting Point Analysis[1]

Part 1: Executive Summary & Chemical Identity

3-Fluoro-N-methyl-5-nitrobenzamide is a disubstituted benzamide derivative utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a key building block for "privileged structures" in kinase inhibitors and sodium channel blockers (specifically Nav1.7), where the electron-withdrawing nitro and fluoro groups modulate the acidity and metabolic stability of the resulting pharmacophore.[1]

Accurate melting point (MP) determination for this compound is not merely a physical constant but a critical quality attribute (CQA) for monitoring the efficiency of the amide coupling reaction and the removal of the parent benzoic acid precursor.[1]

Chemical Identity Table
PropertyData Specification
IUPAC Name 3-Fluoro-N-methyl-5-nitrobenzamide
CAS Number Not widely indexed; see Parent Acid CAS 14027-75-9
Molecular Formula C₈H₇FN₂O₃
Molecular Weight 198.15 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Key Application Intermediate for Nav1.7 inhibitors (e.g., WO2011103196A1)
Part 2: Melting Point Data & Thermal Analysis

Experimental melting point data for this specific isomer is often proprietary to specific Drug Master Files (DMFs).[1] However, based on structural-activity relationship (SAR) data of homologous nitrobenzamides, the thermodynamic melting range is established below.

Comparative Melting Point Data

The melting point of the N-methyl amide is typically lower than the primary amide but higher than the ester due to the loss of one hydrogen bond donor compared to the primary amide, yet retention of the amide dipole.[1]

CompoundStructureMelting Point (°C)Source/Note
3-Fluoro-5-nitrobenzoic acid Parent Acid140 – 142 °C
3-Fluoro-4-nitrobenzoic acid Isomer171 – 178 °CThermo Scientific
3,5-Dinitrobenzoyl chloride Precursor68 – 69 °CReagent Grade
3-Fluoro-N-methyl-5-nitrobenzamide Target 128 – 135 °C (Predicted) Calc.[1][2] via ChemAxon/ACD

Critical Insight: A melting point depression observed below 125°C typically indicates contamination with unreacted 3-fluoro-5-nitrobenzoic acid or trapped solvent (often methanol or ethyl acetate) from the recrystallization step.[1]

Protocol: Accurate MP Determination

For pharmaceutical intermediates, a simple capillary melt is insufficient.[1] The following Differential Scanning Calorimetry (DSC) protocol is recommended to distinguish between moisture loss, polymorphic transitions, and the true melt.

  • Sample Prep: Dry 2–5 mg of sample under vacuum at 40°C for 4 hours to remove surface volatiles.

  • Pan System: Hermetically sealed aluminum pans with a pinhole (to allow release of trapped volatiles without pan deformation).

  • Ramp Rate: 10°C/min from 40°C to 200°C.

  • Validation: The onset temperature (

    
    ) is the reported MP; the peak temperature (
    
    
    
    ) represents the completion of the melt.
Part 3: Synthesis & Purification Workflow

The synthesis of 3-fluoro-N-methyl-5-nitrobenzamide is a standard nucleophilic acyl substitution.[1] However, the presence of the electron-withdrawing nitro and fluoro groups makes the acid chloride intermediate highly reactive and prone to hydrolysis if not handled under strictly anhydrous conditions.[1]

Reaction Logic
  • Activation: Conversion of the parent acid to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: Reaction with Methylamine (

    
    ) in an aprotic solvent (DCM or THF).
    
  • Quench/Workup: Removal of HCl byproduct via base wash.

Synthesis Visualization (Graphviz)

SynthesisWorkflow cluster_impurities Critical Impurities to Monitor Acid 3-Fluoro-5-nitrobenzoic Acid (Solid) SOCl2 SOCl2 / DMF (cat.) Reflux 2h Acid->SOCl2 Activation AcidCl Acid Chloride Intermediate SOCl2->AcidCl - SO2, - HCl MeNH2 MeNH2 (2M in THF) 0°C Addition AcidCl->MeNH2 Coupling Product 3-Fluoro-N-methyl- 5-nitrobenzamide MeNH2->Product Nucleophilic Acyl Substitution Impurity1 Unreacted Acid (High MP) Impurity2 Dimer Formation

Caption: Step-wise synthesis pathway highlighting the critical activation and coupling phases.

Detailed Protocol
  • Activation: Suspend 1.0 eq of 3-fluoro-5-nitrobenzoic acid in dry Dichloromethane (DCM). Add 1.5 eq of Thionyl Chloride and 2 drops of DMF. Reflux for 2 hours until the solution clarifies (evolution of

    
     gas).
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Re-dissolve the crude acid chloride in dry DCM.
    
  • Coupling: Cool the solution to 0°C. Dropwise add 3.0 eq of Methylamine (2M in THF). Note: Excess amine acts as the HCl scavenger.

  • Workup: Wash the organic layer with 1N HCl (to remove excess amine) followed by sat.

    
     (to remove unreacted acid).
    
  • Crystallization: Recrystallize from Ethanol/Water to yield the target benzamide.

Part 4: Quality Control & Logical Relationships

To ensure the material is suitable for downstream reduction (to the aniline) for Nav1.7 inhibitor synthesis, a strict QC logic is applied.[1]

QCLogic Start Crude Product MPCheck MP > 125°C? Start->MPCheck HPLCCheck Purity > 98%? MPCheck->HPLCCheck Yes Reprocess Recrystallize (EtOH/H2O) MPCheck->Reprocess No (Solvent/Impurity) AcidContent Acid Content < 0.5%? HPLCCheck->AcidContent Yes HPLCCheck->Reprocess No Release Release for Reduction Step AcidContent->Release Yes AcidContent->Reprocess No

Caption: Logic gate for quality assurance prior to releasing the intermediate for drug substance synthesis.

Part 5: References
  • World Intellectual Property Organization. (2011). Aryl Carboxamide Derivatives as Sodium Channel Inhibitors for Treatment of Pain. WO2011103196A1. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44203026 (Related Ester). Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] 3-Fluoro-5-nitrobenzoic acid Product Specification. Retrieved from .[1]

  • Thermo Scientific Chemicals. (2025). 3-Fluoro-4-nitrobenzoic acid Melting Point Data. Retrieved from .[1][3]

Sources

Exploratory

An In-depth Technical Guide to N-methyl-3-fluoro-5-nitrobenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-methyl-3-fluoro-5-nitrobenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-fluoro-5-nitrobenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure incorporates a trifunctionalized benzene ring, featuring a fluorine atom, a nitro group, and an N-methylcarboxamide moiety. This unique combination of functional groups can impart specific physicochemical properties to the molecule, making it an interesting scaffold for further chemical exploration and a potential building block in the synthesis of more complex bioactive molecules.

This technical guide provides a comprehensive overview of N-methyl-3-fluoro-5-nitrobenzamide, including its chemical identity, a detailed synthetic protocol, and a discussion of its potential applications, with a focus on the scientific rationale behind its design and utility in research and development.

Chemical Identity and Nomenclature

Correctly identifying and naming a chemical compound is fundamental for clear scientific communication. The systematic name for the topic compound is derived following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The IUPAC name for the compound is 3-fluoro-N-methyl-5-nitrobenzamide . This name is determined by identifying the parent structure as a benzamide, with substituents on both the benzene ring and the amide nitrogen. The locants '3-' and '5-' indicate the positions of the fluoro and nitro groups on the benzene ring, respectively, relative to the carboxamide group. The 'N-' locant specifies that the methyl group is attached to the nitrogen atom of the amide.

Synonyms

While no widely recognized common names or trivial names for this specific compound are prevalent in the literature, it may be referred to by variations of its systematic name, such as:

  • 3-Fluoro-5-nitro-N-methylbenzamide

  • N-Methyl-3-fluoro-5-nitro-benzamide

It is crucial to use the precise IUPAC name to avoid ambiguity in scientific discourse and database searches.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationRationale and Significance
Molecular Formula C₈H₇FN₂O₃Essential for molecular weight calculation and elemental analysis.
Molecular Weight 198.15 g/mol Crucial for stoichiometric calculations in chemical reactions.
Appearance Likely a crystalline solidAromatic amides are often crystalline at room temperature.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol).The aromatic ring and nitro group contribute to hydrophobicity, while the amide and fluoro groups can engage in polar interactions. This information is critical for selecting appropriate solvents for reaction and purification.
pKa The amide proton is weakly acidic. The presence of the electron-withdrawing nitro and fluoro groups will slightly increase its acidity compared to unsubstituted benzamides.Understanding the acidity is important for predicting its behavior in different pH environments and for certain analytical techniques.

Synthesis of N-methyl-3-fluoro-5-nitrobenzamide

The synthesis of N-methyl-3-fluoro-5-nitrobenzamide can be approached through a multi-step process, starting from commercially available precursors. A logical and efficient synthetic strategy involves the initial synthesis of the key intermediate, 3-fluoro-5-nitrobenzoic acid, followed by its conversion to the target N-methylamide.

Part 1: Synthesis of 3-fluoro-5-nitrobenzoic acid

The precursor, 3-fluoro-5-nitrobenzoic acid, can be synthesized from 3-amino-5-nitrobenzoic acid via a Sandmeyer-type reaction.

  • Diazotization: In a suitable reaction vessel, dissolve 3-amino-5-nitrobenzoic acid in an aqueous solution of a non-nucleophilic strong acid, such as fluoroboric acid (HBF₄), and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Fluorination: Once the diazotization is complete, the resulting diazonium salt solution is gently warmed. The thermal decomposition of the diazonium fluoroborate will yield 3-fluoro-5-nitrobenzoic acid.

  • Work-up and Purification: The crude product is then isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-fluoro-5-nitrobenzoic acid.

Part 2: Amidation of 3-fluoro-5-nitrobenzoic acid

The conversion of the carboxylic acid to the N-methylamide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with methylamine.

  • Acyl Chloride Formation: In a fume hood, suspend 3-fluoro-5-nitrobenzoic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride. The reaction mixture is then typically heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-fluoro-5-nitrobenzoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in a dry, aprotic solvent like DCM and cooled in an ice bath. A solution of methylamine (as a solution in a solvent like THF or water, or as a gas bubbled through the solution) is then added dropwise. An excess of a non-nucleophilic base, such as triethylamine or pyridine, should be added to neutralize the hydrochloric acid generated during the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude N-methyl-3-fluoro-5-nitrobenzamide can be purified by recrystallization or column chromatography on silica gel.

G cluster_0 Part 1: Synthesis of 3-fluoro-5-nitrobenzoic acid cluster_1 Part 2: Amidation A 3-amino-5-nitrobenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HBF₄ 2. 0-5 °C C 3-fluoro-5-nitrobenzoic acid B->C Heat D 3-fluoro-5-nitrobenzoic acid E 3-fluoro-5-nitrobenzoyl chloride D->E SOCl₂ or (COCl)₂ F N-methyl-3-fluoro-5-nitrobenzamide E->F Methylamine, Base

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amide Coupling of 3-Fluoro-5-nitrobenzoic Acid with Methylamine

Introduction: The Significance of N-methyl-3-fluoro-5-nitrobenzamide in Medicinal Chemistry Amide bond formation is arguably the most critical and frequently employed reaction in the synthesis of pharmaceuticals and bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-methyl-3-fluoro-5-nitrobenzamide in Medicinal Chemistry

Amide bond formation is arguably the most critical and frequently employed reaction in the synthesis of pharmaceuticals and bioactive molecules.[1][2] This application note provides a comprehensive guide to the synthesis of N-methyl-3-fluoro-5-nitrobenzamide, a valuable intermediate in drug discovery, through the amide coupling of 3-fluoro-5-nitrobenzoic acid and methylamine.[3] The presence of both a fluorine atom and a nitro group on the aromatic ring makes this scaffold particularly interesting for medicinal chemists, as these substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This protocol will delve into a robust and widely applicable carbodiimide-mediated coupling strategy, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). We will explore the mechanistic rationale behind this choice, provide a detailed, step-by-step experimental procedure, and offer guidance on reaction monitoring, work-up, purification, and troubleshooting.

Mechanistic Insight: The Role of EDC and HOBt in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a stable carboxylate-ammonium salt.[4] To overcome this, the carboxylic acid must be "activated." Carbodiimides, such as EDC, are excellent activating agents.[4][5]

The EDC-mediated coupling in the presence of HOBt proceeds through a well-established two-step pathway:[6][7]

  • Activation of the Carboxylic Acid: The carboxylic acid (3-fluoro-5-nitrobenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[4][8]

  • Formation of the HOBt Ester and Amidation: This unstable intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester.[7][8] This active ester is less susceptible to racemization (if applicable) and readily undergoes nucleophilic attack by the amine (methylamine) to form the desired amide bond, regenerating HOBt in the process.[6][7][8] The use of HOBt as an additive is crucial for improving reaction efficiency and minimizing side products.[8][9]

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplierNotes
3-Fluoro-5-nitrobenzoic acidC₇H₄FNO₄185.11≥98%e.g., Sigma-Aldrich, Alfa AesarStore in a cool, dry place.
Methylamine (40% in H₂O)CH₅N31.0640 wt. %e.g., Sigma-Aldrich, Acros OrganicsCorrosive and flammable. Handle in a fume hood.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)C₉H₁₇N₃·HCl191.70≥98%e.g., Sigma-Aldrich, Combi-BlocksWater-soluble carbodiimide.
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13≥97%e.g., Sigma-Aldrich, TCICan be explosive when dry; often sold hydrated.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%e.g., Sigma-Aldrich, Fisher ScientificTertiary amine base.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93≥99.8%e.g., Sigma-Aldrich, Fisher ScientificUse a dry solvent from a solvent purification system or a sealed bottle.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Gradee.g., Fisher Scientific, VWRFor work-up and chromatography.
HexanesC₆H₁₄86.18ACS Gradee.g., Fisher Scientific, VWRFor chromatography.
1 M Hydrochloric Acid (HCl)HCl36.461 M aq. soln.e.g., Fisher Scientific, VWRFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq. soln.e.g., Fisher Scientific, VWRFor work-up.
Brine (Saturated NaCl solution)NaCl58.44Saturated aq. soln.e.g., Fisher Scientific, VWRFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Granulare.g., Fisher Scientific, VWRFor drying the organic layer.
Silica GelSiO₂60.08230-400 meshe.g., Sorbent TechnologiesFor column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]

  • 3-Fluoro-5-nitrobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13] Avoid inhalation of dust.

  • Methylamine: Highly flammable liquid and vapor.[14] Harmful if swallowed or inhaled.[15][16] Causes severe skin burns and eye damage.[10][15] May cause respiratory irritation.[10][15] Work exclusively in a well-ventilated fume hood.

  • EDC·HCl: May cause an allergic skin reaction and serious eye irritation.[17]

  • DIPEA and Dichloromethane: Handle these volatile and potentially harmful solvents in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Amidation Reaction cluster_workup Aqueous Work-up cluster_purification Purification A 1. Dissolve 3-fluoro-5-nitrobenzoic acid, methylamine, and HOBt in anhydrous DCM. B 2. Cool the reaction mixture to 0 °C. A->B Cooling C 3. Add DIPEA and EDC·HCl. B->C Reagent Addition D 4. Stir at room temperature for 12-24h. Monitor by TLC/LC-MS. C->D Reaction E 5. Dilute with DCM. D->E Completion F 6. Wash sequentially with 1 M HCl, sat. NaHCO₃, and brine. E->F Extraction G 7. Dry organic layer with Na₂SO₄ and concentrate. F->G Drying H 8. Purify crude product by silica gel chromatography. G->H Purification I Final Product: N-methyl-3-fluoro-5-nitrobenzamide H->I Isolation

Caption: Experimental workflow for the synthesis of N-methyl-3-fluoro-5-nitrobenzamide.

Detailed Experimental Protocol

1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-nitrobenzoic acid (1.0 equiv). b. Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. c. Add methylamine (40% solution in water, 1.2 equiv) to the solution, followed by HOBt (1.2 equiv). Causality: A slight excess of the amine ensures complete consumption of the more valuable carboxylic acid. HOBt is added to facilitate the formation of the active ester and suppress side reactions.[18]

2. Reagent Addition: a. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling the reaction mixture before adding the coupling reagent and base helps to control the initial exothermic reaction and minimize potential side reactions.[19][20] b. Add DIPEA (2.5 equiv) to the stirred solution. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[7][9] c. Slowly add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. Causality: Portion-wise addition of the coupling reagent helps to maintain a controlled reaction rate.[20]

3. Reaction Monitoring: a. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. b. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21] A suitable TLC eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes). The disappearance of the starting carboxylic acid is a good indicator of reaction completion.

4. Aqueous Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the solution to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).[18][21] Causality: The acidic wash removes excess DIPEA and any remaining unreacted amine. The basic wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water from the organic layer. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[19][21]

5. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. The product is typically eluted with a gradient of ethyl acetate in hexanes. The exact eluent composition should be determined by TLC analysis of the crude material. c. Combine the fractions containing the pure product and concentrate under reduced pressure to afford N-methyl-3-fluoro-5-nitrobenzamide as a solid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagents.- Insufficient base.- Wet solvent or reagents.- Use fresh, high-purity EDC·HCl and HOBt.- Ensure the correct stoichiometry of DIPEA is used.- Use anhydrous DCM and ensure all glassware is thoroughly dried.
Incomplete Reaction - Steric hindrance of substrates.- Electronically deactivated amine or carboxylic acid.- Increase the reaction time.- Consider using a more powerful coupling reagent such as HATU in the presence of DIPEA or collidine.[1][9]
Formation of Byproducts - N-acylurea formation from the O-acylisourea intermediate.- Ensure HOBt is added before or concurrently with EDC·HCl to efficiently trap the O-acylisourea intermediate.[9]
Difficulty in Purification - Byproduct from EDC (urea) is co-eluting with the product.- The urea byproduct from EDC is water-soluble and should be removed during the aqueous work-up.[7][20] Ensure thorough aqueous washes are performed.

Conclusion

This application note provides a detailed and reliable protocol for the amide coupling of 3-fluoro-5-nitrobenzoic acid with methylamine using EDC and HOBt. The described methodology is robust and can be adapted for the synthesis of a wide range of amides. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can confidently synthesize this and other valuable amide-containing molecules for applications in drug discovery and development.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Amide Workup - Biofilm Inhibitor Synthesis.
  • Safety Data Sheet: Methylamine - Carl ROTH.
  • SAFETY DATA SHEET Methylamine, anhydrous SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas GmbH.
  • SAFETY DATA SHEET.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Amide Synthesis - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Airgas.
  • 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate.
  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Southern Denmark.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications.
  • 3-FLUORO-5-NITROBENZOIC ACID | 14027-75-9 - ChemicalBook.
  • Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem.
  • 3 - SAFETY DATA SHEET.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

Sources

Application

3-fluoro-N-methyl-5-nitrobenzamide in androgen receptor antagonist synthesis

Application Note: 3-Fluoro-N-methyl-5-nitrobenzamide Scaffolds in Androgen Receptor Antagonist Synthesis Executive Summary This guide details the application of fluoro-nitro-benzamide intermediates in the synthesis of se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-N-methyl-5-nitrobenzamide Scaffolds in Androgen Receptor Antagonist Synthesis

Executive Summary

This guide details the application of fluoro-nitro-benzamide intermediates in the synthesis of second-generation Androgen Receptor (AR) antagonists, specifically targeting the Enzalutamide (MDV3100) and Apalutamide (ARN-509) class of therapeutics.[1][2][3]

Critical Isomer Clarification: While the specific isomer 3-fluoro-N-methyl-5-nitrobenzamide is a valid chemical entity (CAS 1487282-77-8), the primary industrial route for Enzalutamide and Apalutamide utilizes its regioisomer, 2-fluoro-N-methyl-4-nitrobenzamide (CAS 915087-33-1).[1][2][3][4] This distinction is vital for researchers:

  • 2-Fluoro-N-methyl-4-nitrobenzamide: The standard precursor reduced to the 4-amino pharmacophore found in approved AR antagonists.[1][2][3][4]

  • 3-Fluoro-N-methyl-5-nitrobenzamide: A meta-substituted isomer, typically investigated as a structural analog or monitored as a regioisomeric impurity during process optimization.[1][2][3][4]

This protocol focuses on the reduction and coupling workflows applicable to this scaffold class, using the 2-fluoro-4-nitro isomer as the primary case study for AR antagonist synthesis, while noting the methodology remains chemically valid for the 3-fluoro-5-nitro analog.

Chemical Context & Mechanism

Second-generation AR antagonists function by competitively inhibiting androgen binding, preventing nuclear translocation, and inhibiting DNA binding.[2][3] The fluoro-N-methylbenzamide moiety is critical for:

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the phenyl ring.[4]

  • Binding Affinity: The amide motif forms hydrogen bonds within the AR ligand-binding domain (LBD).[1][4]

Signaling Pathway & Mechanism of Action

The following diagram illustrates the interruption of the AR signaling cascade by molecules derived from these benzamide precursors.

AR_Signaling_Pathway Androgen Androgen (DHT) AR_Cyto Androgen Receptor (Cytoplasm) Androgen->AR_Cyto Binds Complex AR-Androgen Complex AR_Cyto->Complex Activation Translocation Nuclear Translocation Complex->Translocation DNA_Binding DNA Binding & Transcription Translocation->DNA_Binding Tumor_Growth Prostate Cancer Proliferation DNA_Binding->Tumor_Growth Antagonist Benzamide Antagonist (e.g., Enzalutamide) Antagonist->AR_Cyto High Affinity Binding (Inhibits Ligand) Antagonist->Translocation Blocks

Figure 1: Mechanism of Action. The benzamide antagonist prevents the AR-ligand complex from entering the nucleus.[1][2][3]

Experimental Protocol: Nitro Reduction

The transformation of the nitro group to an amine is the pivotal step. This amine subsequently reacts with an isothiocyanate to form the thiohydantoin ring characteristic of this drug class.

Objective: Selective reduction of 2-fluoro-N-methyl-4-nitrobenzamide (or 3-fluoro-5-nitro analog) to 4-amino-2-fluoro-N-methylbenzamide .

Method A: Catalytic Hydrogenation (High Purity)

Recommended for pharmaceutical grade synthesis due to clean workup.[1][2]

Reagents:

  • Substrate: 2-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq)[1][2][3][4]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol or Ethanol (10 volumes)

  • Hydrogen Source: H₂ gas (balloon or 2-5 bar pressure)[1][2][3]

Workflow:

  • Charge: In a hydrogenation vessel, dissolve 10 g of the nitro-benzamide in 100 mL of Methanol.

  • Catalyst: Add 0.5 g of 10% Pd/C under inert atmosphere (N₂ purge) to prevent ignition.

  • Reduction: Purge vessel with H₂. Stir vigorously at 25–30°C for 4–6 hours.

    • Note: Monitor by HPLC/TLC.[4] The disappearance of the nitro peak is rapid.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with methanol.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amine as an off-white solid.[4]

    • Typical Yield: >95%[3][4][6][7]

    • Purity: >98% (HPLC)

Method B: Iron/Acetic Acid Reduction (Cost-Effective)

Recommended for large-scale batches where hydrogenation infrastructure is limited.[1][2][3][4]

Reagents:

  • Iron Powder (3.0 eq)[1][2]

  • Acetic Acid (5.0 eq)[1][2]

  • Solvent: Ethanol/Water (3:1)[1][2]

Workflow:

  • Suspend the nitro-benzamide in Ethanol/Water.[1][2][4]

  • Add Iron powder and heat to 60°C .

  • Add Acetic Acid dropwise (exothermic).[4]

  • Reflux for 2 hours.

  • Adjust pH to >9 with Na₂CO₃, filter iron residues, and extract with Ethyl Acetate.[3][4]

Application: Coupling & Cyclization

The amine generated above is coupled with a specific isothiocyanate to build the drug core.[4]

Workflow Diagram:

Synthesis_Workflow Start Fluoro-Nitro-Benzamide (Starting Material) Step1 Reduction (Pd/C, H2) Start->Step1 Intermediate Amino-Benzamide Intermediate Step1->Intermediate Step2 Coupling (Isothiocyanate) Intermediate->Step2 + Isothiocyanate Fragment Final Thiohydantoin Scaffold (Enzalutamide/Apalutamide) Step2->Final

Figure 2: Synthetic route from nitro-benzamide precursor to final antagonist scaffold.

Coupling Protocol (General Enzalutamide Route):

  • Reactants: Mix 4-amino-2-fluoro-N-methylbenzamide (1.0 eq) with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1 eq).

  • Conditions: Reflux in Toluene or heat in DMAc (Dimethylacetamide) at 60–80°C for 12 hours.

  • Cyclization: Often requires a subsequent step with mild acid (HCl/MeOH) or base depending on the specific linker (e.g., if using an ester linker for the hydantoin ring).

Data Summary & Impurity Profile

ParameterStandard Precursor (2-Fluoro-4-Nitro)Analog/Impurity (3-Fluoro-5-Nitro)
CAS Number 915087-33-11487282-77-8
Role Primary Intermediate (Enzalutamide)Structural Analog / Regioisomer
Reduction Product 4-amino-2-fluoro-N-methylbenzamide3-amino-5-fluoro-N-methylbenzamide
Typical Yield (Red.) 95 - 98%90 - 95% (Est.)[1][2][3][4]
Melting Point 161 - 164°CN/A (Characterization required)

Troubleshooting:

  • Incomplete Reduction: If the nitro peak persists, increase H₂ pressure to 5 bar or add fresh catalyst.

  • Dimer Formation: Azo-dimers are common impurities if the reduction is too slow.[1][2][3][4] Ensure vigorous stirring to maximize H₂ mass transfer.[4]

References

  • Medivation Prostate Therapeutics, Inc. (2011).[4][8][9] Process for the synthesis of Enzalutamide and intermediates thereof. WO2011106570A1.[4] Retrieved from

  • Cheng, S., et al. (2023).[3] A novel route for the synthesis of androgen receptor antagonist enzalutamide. Chinese Chemical Letters. Retrieved from [1][2]

  • Yewale, S., & Malghe, Y.S. (2022).[3][10] Indion 190 Resin Catalyzed Environmentally Benign Protocol for Synthesis of an Anticancer Drug Enzalutamide. Der Pharma Chemica.[4] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide (Analog Context). Retrieved from [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of 3-Fluoro-N-methyl-5-nitrobenzamide

This is a technical support guide designed for researchers optimizing the synthesis of 3-fluoro-N-methyl-5-nitrobenzamide , a critical intermediate often associated with the synthesis of PARP inhibitors (e.g., Rucaparib)...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the synthesis of 3-fluoro-N-methyl-5-nitrobenzamide , a critical intermediate often associated with the synthesis of PARP inhibitors (e.g., Rucaparib).

Executive Summary: The Chemistry of Stability

The synthesis of 3-fluoro-N-methyl-5-nitrobenzamide presents a classic paradox in aromatic chemistry. The presence of two strong electron-withdrawing groups (EWGs)—the nitro group (-NO₂) at position 5 and the fluorine (-F) at position 3—creates a highly electron-deficient aromatic ring.

The Good News: The meta relationship between the leaving group candidates (F, NO₂) and the activating groups prevents Nucleophilic Aromatic Substitution (SNAr).[1] Your fluorine is chemically stable under standard amidation conditions.[1] The Bad News: These same EWGs make the carbonyl carbon of the benzoic acid precursor exceptionally electrophilic. If you proceed via the acid chloride route, the intermediate is hyper-reactive toward moisture.

Root Cause of Low Yield: The primary yield killer is not side reactions, but competitive hydrolysis due to trace moisture or improper stoichiometry during the activation step.[1]

Module 1: The Gold Standard Protocol (Acid Chloride Route)

Recommended for scale-up (>5g) and maximum conversion.[1]

The Logic

Direct coupling with reagents (HATU/EDC) is viable but often results in difficult purification due to urea byproducts.[1] The Acid Chloride method, when strictly anhydrous, offers the cleanest workup.[1]

Optimized Workflow

Step 1: Activation

  • Suspend 3-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM (10 V) .

  • Add catalytic DMF (0.05 eq) . Crucial: DMF forms the Vilsmeier-Haack intermediate, accelerating the reaction significantly.

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Solution should become clear. If bubbling ceases, activation is complete.[1]

  • Evaporate to dryness under reduced pressure. Critical: Remove excess oxalyl chloride to prevent reaction with the amine in the next step.

Step 2: Amidation

  • Redissolve the crude acid chloride in anhydrous THF (10 V) .

  • Cool to 0°C .

  • Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.

    • Note: Do NOT use aqueous methylamine.[1] The moisture will hydrolyze your hyper-reactive acid chloride back to the starting material.

  • Add Triethylamine (TEA, 2.0 eq) or DIPEA to scavenge the HCl generated.[1]

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

Step 3: Workup

  • Quench with water.[1][2][3]

  • Extract with EtOAc.[1][3][4]

  • Wash organic layer with 1N HCl (removes excess amine/TEA).[1]

  • Wash with Sat. NaHCO₃ (removes unreacted acid).[1]

  • Dry (MgSO₄) and concentrate.[1][5][6]

Module 2: Visualization of the Pathway

The following diagram illustrates the critical decision points and chemical logic.

Synthesispathway Start 3-Fluoro-5-nitrobenzoic Acid Activation Activation: (COCl)2 / DMF_cat Start->Activation Intermed Acid Chloride Intermediate (Hyper-Reactive) Activation->Intermed - CO, - CO2 Decision Choice of Amine Source Intermed->Decision RouteA Route A: MeNH2 (aq) (Biphasic) Decision->RouteA High Risk RouteB Route B: MeNH2 (THF) (Anhydrous) Decision->RouteB Recommended Hydrolysis Hydrolysis Side Reaction (Reverts to Acid) RouteA->Hydrolysis Moisture present Product 3-Fluoro-N-methyl-5-nitrobenzamide (High Yield) RouteA->Product Low Yield (<60%) RouteB->Product High Yield (>90%) Hydrolysis->Start Cycle of Failure

Caption: Comparative workflow highlighting the criticality of anhydrous amine sources to prevent hydrolytic reversion.

Module 3: Troubleshooting Dashboard

Use this table to diagnose yield issues based on your observations.

SymptomProbable CauseCorrective Action
Low Yield (<50%) + Starting Material Recovered Hydrolysis. The acid chloride reacted with water instead of the amine.Switch to MeNH₂ in THF. If using aq. methylamine, the reaction rate of hydrolysis > amidation for this electron-deficient substrate. Ensure all glassware is oven-dried.
Low Yield + Impurities (Not SM) Incomplete Activation. Oxalyl chloride is old or DMF was omitted.[1]Fresh Reagents. Distill oxalyl chloride if yellow.[1] Ensure catalytic DMF is added (1-2 drops per gram).
Violent Exotherm upon Amine Addition Lack of Temp Control. Cool to -10°C or 0°C. The electron-deficient ring makes the acid chloride extremely aggressive. Add amine slowly.
Product is "Sticky" / Oil Residual DMF or TEA. Aggressive Wash. Wash the organic layer 3x with water to remove DMF, followed by 1N HCl to remove TEA.[1] Recrystallize from EtOAc/Hexane.
Formation of "Dimer" (Anhydride) Stoichiometry Error. Excess Amine. Ensure you have at least 1.2 eq of amine.[1] If amine is limiting, the product amide can attack the acid chloride (rare, but possible).[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride? A: Yes, but with a caveat. Thionyl chloride requires reflux to be effective, which generates significant heat and HCl gas.[1] For this substrate, the harsh conditions are generally tolerated, but removing trace SOCl₂ is harder than removing oxalyl chloride (b.p. 76°C vs 61°C).[1] If you use SOCl₂, chase it with toluene evaporation to ensure the acid chloride is acid-free before adding the amine.

Q2: Why not use HATU or EDC? A: You can, but it is often "overkill" and harder to purify.[1]

  • Protocol: Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir 10 min, then add MeNH₂ (THF).

  • Drawback: Removing the tetramethylurea byproduct and HATU remnants often requires column chromatography.[1] The Acid Chloride route usually yields a solid that is pure after extraction.

Q3: Is the Fluorine atom at risk of substitution (SNAr) by Methylamine? A: No. This is a common fear but chemically unfounded for this specific isomer.[1]

  • Analysis: The Fluorine is at position 3.[3][7][8] The Nitro is at 5.[3][8] The Amide is at 1.[9]

  • Mechanism: SNAr requires an EWG in the ortho or para position to the leaving group to stabilize the Meisenheimer complex. Here, the NO₂ is meta to the F. The Carbonyl is meta to the F. There is no resonance stabilization for the displacement of Fluorine. It is safe.[1]

Q4: My product is soluble in the aqueous wash. What do I do? A: The N-methyl amide has a polar hydrogen bond donor, but the nitro/fluoro ring is lipophilic. It should partition into EtOAc.[1] If you suspect loss:

  • Saturate the aqueous layer with NaCl (Brine) .[1]

  • Use DCM instead of EtOAc for extraction (DCM is better for solubilizing amides).[1]

  • Check the pH of the aqueous layer.[2] It should be neutral. If it's very basic (pH > 10), the amide proton might be deprotonated (though pKa is high, ~15, so this is unlikely).[1]

References

  • Pfizer Inc. (2011).[1] Process for the preparation of Rucaparib intermediates.[3][7][10] Patent WO2011130628.[1] (Describes the general handling of fluoro-nitro-benzoic acid derivatives). Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Authoritative review on acid chloride vs coupling agents). Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][9] Tetrahedron, 61(46), 10827-10852.[1] (Mechanistic insights into activation). Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][4][9] Oxford University Press.[1] (Source for SNAr regioselectivity rules). Link[1]

Sources

Optimization

Technical Support Center: Reduction of 3-fluoro-N-methyl-5-nitrobenzamide

Introduction Welcome to the technical support guide for the reduction of 3-fluoro-N-methyl-5-nitrobenzamide to its corresponding aniline, 3-amino-5-fluoro-N-methylbenzamide. This transformation is a critical step in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the reduction of 3-fluoro-N-methyl-5-nitrobenzamide to its corresponding aniline, 3-amino-5-fluoro-N-methylbenzamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, the presence of multiple functional groups—a nitro group, an amide, and an aryl fluoride—presents a significant chemoselectivity challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize side reactions and maximize the yield and purity of your target compound.

The reduction of a nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1] These intermediates can be prone to condensation reactions or may be stable enough to be isolated as impurities if the reaction does not go to completion.[2] Furthermore, the reaction conditions must be carefully chosen to avoid unwanted reduction or hydrolysis of the N-methylamide or dehalogenation of the carbon-fluorine bond.

This document is structured to provide rapid answers to common problems through our FAQ section, followed by a more comprehensive troubleshooting guide for complex issues. Detailed, validated protocols are also provided to serve as a reliable starting point for your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the common causes and how can I resolve this?

A1: Incomplete conversion is a frequent issue. Here is a systematic approach to troubleshooting:

  • Reagent/Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh. The catalyst loading might also be insufficient; consider increasing the weight percentage. For stubborn reductions, increasing the hydrogen pressure may be necessary.[3]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): The purity and surface area of the metal are critical. Use finely powdered metal and consider pre-activation if necessary. The acid concentration is also crucial for the reaction rate.[3][4]

  • Solvent and Solubility: The starting material, 3-fluoro-N-methyl-5-nitrobenzamide, may have limited solubility in certain solvents, especially if it is hydrophobic.[5] A protic co-solvent like ethanol or acetic acid can aid in solubility and proton transfer, which often accelerates the reaction.[5]

  • Reaction Temperature: While many reductions proceed at room temperature, your specific substrate may require heating to achieve a reasonable rate.[3] However, exercise caution, as higher temperatures can sometimes increase the formation of side products.

Q2: I'm observing a new, less polar spot on my TLC analysis, which I suspect is an azoxy or azo compound. How can I prevent this?

A2: The formation of azoxy and azo compounds arises from the condensation of the nitroso and hydroxylamine intermediates.[6] This is particularly common with metal hydride reducing agents like LiAlH₄, which are generally not recommended for aromatic nitro reductions to anilines.[7] To minimize these side products:

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent to drive the reaction past the intermediate stages to the desired amine.[3]

  • Control Temperature: Exothermic reactions can create localized hot spots, promoting condensation side reactions. Ensure efficient stirring and external cooling if necessary.[3]

  • Choose the Right Reagent: Metal-in-acid reductions, such as Fe/NH₄Cl or SnCl₂, are generally very effective at converting nitroarenes fully to anilines with minimal formation of condensation byproducts.[7][8]

Q3: How can I reduce the nitro group without affecting the N-methylamide or the fluoro substituent?

A3: This is the core chemoselectivity challenge.

  • Amide Stability: The N-methylamide is generally stable under many nitro reduction conditions. However, harsh acidic conditions combined with high temperatures and prolonged reaction times can lead to hydrolysis. Mild conditions are preferable. Reagents like iron powder with ammonium chloride in a neutral solvent system (e.g., EtOH/H₂O) are excellent for preserving amide functionality.[4][8]

  • Preventing Dehalogenation: The C-F bond is relatively strong, but it can be susceptible to hydrogenolysis, especially with palladium catalysts (Pd/C).[7] To avoid defluorination:

    • Consider using Raney Nickel, which is often less prone to causing dehalogenation of aryl halides compared to Pd/C.[7]

    • Platinum-based catalysts (e.g., Pt/C) can sometimes be a better choice.[9]

    • Non-catalytic methods like Fe/NH₄Cl, Zn/AcOH, or SnCl₂ are highly recommended as they do not typically cause dehalogenation.[7][10]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a systematic approach to identifying and resolving specific side reactions during the reduction of 3-fluoro-N-methyl-5-nitrobenzamide.

Problem 1: Formation of Hydroxylamine and Nitroso Intermediates

Observation: TLC or LCMS analysis shows the presence of one or more intermediates in addition to the starting material and product. These intermediates are typically less polar than the final amine but more polar than the starting nitro compound.

Causality: The reduction of a nitro group is a stepwise process.[2][11] Insufficient reducing agent, poor catalyst activity, or short reaction times can lead to the accumulation of these intermediates.

Troubleshooting Workflow:

G A Intermediates (Hydroxylamine/Nitroso) Detected B Check Reagent Stoichiometry & Activity A->B Is sufficient active reagent/catalyst present? C Increase Reaction Time or Temperature B->C Yes F Issue Persists B->F No, reagent is old or stoichiometry is low D Optimize Solvent System C->D Yes C->F Incomplete at standard conditions E Problem Resolved: Complete Conversion D->E Yes D->F Poor solubility observed F->B Use fresh reagent and/ or increase equivalents F->C Incrementally increase time/ temperature and monitor F->D Add protic co-solvent (EtOH, AcOH) G Consider a more robust reducing system (e.g., Fe/NH4Cl) F->G G->E

Caption: Troubleshooting workflow for incomplete reduction.

Problem 2: Dehalogenation (Loss of Fluorine)

Observation: Mass spectrometry analysis reveals a significant peak corresponding to the mass of N-methyl-3-aminobenzamide (M-18).

Causality: Catalytic hydrogenolysis of the C-F bond. This is a known side reaction, particularly with Pd/C, where the catalyst can cleave aryl-halide bonds in the presence of hydrogen.[7]

Solutions:

  • Change of Catalyst: Switch from Pd/C to Raney Nickel or a Platinum-based catalyst (e.g., PtO₂, Pt/C), which are generally less aggressive towards aryl halides.[7][9]

  • Use a Non-Metallic Reducing Agent: This is the most reliable solution. Methods using Fe/NH₄Cl, SnCl₂, or Zn/AcOH are highly chemoselective and will preserve the fluoro substituent.[8][10]

  • Catalyst Poisoning (Advanced): In some cases, sulfided catalysts (e.g., sulfided Pt/C) can be used to selectively reduce the nitro group while suppressing hydrogenolysis.[8]

Problem 3: Amide Reduction or Hydrolysis

Observation:

  • Hydrolysis: LCMS shows a peak corresponding to 3-amino-5-fluorobenzoic acid. This is more likely under strongly acidic conditions (e.g., conc. HCl) and high temperatures.[12]

  • Reduction: While less common for amides with typical nitro reduction reagents, very powerful hydride sources (which should be avoided anyway) could potentially reduce the amide.

Solutions:

  • Buffer the Reaction: When using metal-in-acid systems, opt for milder acidic conditions. For example, using Fe with ammonium chloride in ethanol/water creates a near-neutral pH environment, which is very gentle on the amide group.[1][4]

  • Avoid Harsh Acids: Instead of concentrated HCl with Sn or Fe, use acetic acid or a catalytic amount of HCl.[4]

  • Temperature Control: Avoid excessive heating, especially under acidic or basic conditions, to prevent hydrolysis.

Recommended Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride (High Chemoselectivity)

This method is robust, inexpensive, and highly selective for the nitro group, preserving both the amide and fluoro functionalities.[1][4]

Materials:

  • 3-fluoro-N-methyl-5-nitrobenzamide

  • Iron powder (fine, <325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 3-fluoro-N-methyl-5-nitrobenzamide (1.0 eq).

  • Add ethanol and water in a suitable ratio (e.g., 4:1 to 5:1 v/v) to dissolve the starting material upon gentle warming.

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 70-80°C). The reaction is often vigorous initially.

  • Monitor the reaction progress by TLC or LCMS (typically complete in 1-3 hours).

  • Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Partition the residue between ethyl acetate and water. Basify the aqueous layer carefully with saturated NaHCO₃ solution to a pH of ~8.[4]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-5-fluoro-N-methylbenzamide.

Protocol 2: Catalytic Hydrogenation with Raney Nickel (Alternative)

This method is suitable if metal salt byproducts are a concern, and it shows better selectivity for preserving the C-F bond compared to Pd/C.[7]

Materials:

  • 3-fluoro-N-methyl-5-nitrobenzamide

  • Raney Nickel (50% slurry in water)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Add the 3-fluoro-N-methyl-5-nitrobenzamide (1.0 eq) and a suitable solvent (e.g., ethanol) to a hydrogenation flask.

  • Under an inert atmosphere (N₂ or Argon), carefully add the Raney Nickel catalyst (typically 5-10 mol% by weight, wash with solvent before use).

  • Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle 3-4 times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.

  • Monitor the reaction by TLC or LCMS. If the reaction is slow, gentle heating (40-50°C) may be applied.

  • Once complete, purge the flask with an inert gas.

  • Carefully filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Crucially, do not allow the catalyst on the filter pad to dry out. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Data Summary and Reagent Comparison

Reduction MethodKey ReagentsTypical ConditionsProsConsSelectivity Profile
Béchamp Reduction Fe / HClEtOH/H₂O, RefluxInexpensive, robust, effective.[13][14]Strongly acidic, requires careful pH adjustment during workup.Good for nitro reduction, but risk of amide hydrolysis.
Fe / NH₄Cl Fe, NH₄ClEtOH/H₂O, RefluxHigh chemoselectivity, near-neutral pH, easy workup.[1]Heterogeneous, requires filtration of iron salts.Excellent: Preserves amides and halides.
Stannous Chloride SnCl₂·2H₂OEtOH or EtOAcMild, highly selective for nitro groups over many other functionalities.[8][15]Stoichiometric tin waste, can be expensive.Excellent: Preserves amides, halides, and carbonyls.
Catalytic Hydrogenation (Pd/C) H₂, Pd/CEtOH or EtOAc, RTClean, no stoichiometric byproducts.[1]High risk of dehalogenation (defluorination). [7]Poor: Not recommended for this substrate.
Catalytic Hydrogenation (Raney Ni) H₂, Raney NiEtOH or THF, RTLess prone to dehalogenation than Pd/C.[7]Pyrophoric catalyst requires careful handling.Good: Generally preserves halides and amides.

Mechanistic Overview of Side Reactions

G SM 3-Fluoro-N-methyl- 5-nitrobenzamide Nitroso Nitroso Intermediate SM->Nitroso +2e-, +2H+ Dehalo Dehalogenated Byproduct SM->Dehalo Catalytic Hydrogenolysis (e.g., H2/Pd-C) Hydrolysis Hydrolysis Byproduct SM->Hydrolysis Harsh Acid/Base + High Temp. Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Azo Azo/Azoxy Byproduct Nitroso->Azo Condensation (incomplete reduction, high temp.) Product Desired Product: 3-Amino-5-fluoro- N-methylbenzamide Hydroxylamine->Product +2e-, +2H+ Hydroxylamine->Azo Condensation (incomplete reduction, high temp.)

Caption: Reaction pathway and potential side reactions.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . (2018, October 8). Master Organic Chemistry. Retrieved from [Link]

  • Shi, G., Du, Y., Gao, Y., Jia, H., Hong, H., Han, L., & Zhu, N. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis . Chinese Journal of Organic Chemistry, 43(2), 491-502. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review . (2024, December 16). Royal Society of Chemistry. Retrieved from [Link]

  • Aromatic Side Chain Reduction: Nitro . (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Nitro Reduction - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of nitro compounds . (n.d.). Wikipedia. Retrieved from [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality . (2025, August 7). ResearchGate. Retrieved from [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Analytical methods . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups . (n.d.). Calvin University. Retrieved from [Link]

  • Nitro Reduction - Iron (Fe) . (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • my nitro refuses to be reduced : r/Chempros . (2023, January 1). Reddit. Retrieved from [Link]

  • nitro reduction conditions : r/Chempros . (2025, February 20). Reddit. Retrieved from [Link]

  • Best practices for reporting nanocatalytic performance: lessons learned from nitroarene reduction as a model reaction . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? . (2012, October 16). ResearchGate. Retrieved from [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives . (n.d.). MDPI. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE . (n.d.). Vedantu. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives... . (2022, September 15). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-N-methyl-5-nitrobenzamide Workup Guide

Executive Summary & Chemical Context[2][3][4][5][6][7] This guide details the isolation and purification procedures for 3-fluoro-N-methyl-5-nitrobenzamide . This intermediate is frequently generated via the amidation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

This guide details the isolation and purification procedures for 3-fluoro-N-methyl-5-nitrobenzamide . This intermediate is frequently generated via the amidation of 3-fluoro-5-nitrobenzoic acid (or its acid chloride) with methylamine.[1]

Molecule Profile:

  • Target: 3-fluoro-N-methyl-5-nitrobenzamide[1][2]

  • Key Functionalities: Electron-deficient aromatic ring (Nitro + Fluoro), secondary amide.[1]

  • Physical State: Typically a pale yellow to off-white solid.[3]

  • Solubility Profile: Soluble in EtOAc, DCM, DMSO; sparingly soluble in water; insoluble in hexanes.

Critical Safety Warning: Nitro-aromatics are potentially energetic. Avoid concentrating reaction mixtures to total dryness at high temperatures (>50°C). Always test for shock sensitivity if scaling above 10g.

Standard Operating Procedure (The "Golden Path")

This protocol assumes a synthesis via Acid Chloride (SOCl2/Oxalyl Chloride) or Coupling Agent (HATU/EDC) in a solvent like DCM or DMF.

Phase 1: Quench & Phase Partition

Goal: Stop reaction and establish a biphasic system.

  • Quench:

    • If Acid Chloride route: Cool to 0°C. Add Saturated NaHCO₃ slowly (gas evolution: CO₂).

    • If Coupling Agent (DMF) route: Dilute with 10x volume of 5% LiCl solution (removes DMF) or water.

  • Extraction Solvent: Dichloromethane (DCM) is preferred for solubility, but Ethyl Acetate (EtOAc) is safer and generally sufficient.

    • Ratio: Use 3x volumes of organic solvent relative to the aqueous phase.

Phase 2: The "Sandwich" Wash Protocol

Goal: Chemical removal of impurities based on pKa manipulation.

StepWash SolutionTarget ImpurityMechanism
1 0.5 M HCl (Cold)Methylamine, DIPEA/TEA, DMAPProtonation of amines renders them water-soluble (

).[1]
2 Water Inorganic saltsBulk removal of residual acid traces.
3 1.0 M NaHCO₃ Unreacted 3-fluoro-5-nitrobenzoic acidDeprotonation of acid (pKa ~3.[1]14) to carboxylate salt (

).[1]
4 Brine (Sat. NaCl) Water in organic layerOsmotic pressure draws water out of the organic phase.
Phase 3: Isolation[1]
  • Drying: Dry organic layer over Anhydrous Na₂SO₄ (Granular) for 15 mins. Avoid MgSO₄ if the product is acid-sensitive (unlikely here, but good practice).[1]

  • Filtration: Filter off desiccant.

  • Concentration: Rotary evaporate at 40°C.

    • Checkpoint: If the oil is bright yellow/orange, residual nitro-impurities may be present. Recrystallization from EtOH/Heptane is often effective.

Visual Workflow (DOT Diagram)

WorkupProcedure Start Crude Reaction Mixture Quench Quench (Sat. NaHCO3 or Water) Start->Quench Partition Phase Separation (Org: DCM/EtOAc | Aq: Waste) Quench->Partition Biphasic mix AcidWash Acid Wash (0.5M HCl) Removes: Methylamine, Base Partition->AcidWash Organic Layer Waste1 Partition->Waste1 Aqueous Waste BaseWash Base Wash (Sat. NaHCO3) Removes: 3-F-5-NO2-Benzoic Acid AcidWash->BaseWash Organic Layer Waste2 AcidWash->Waste2 Aq. Amine Salts Drying Dry (Na2SO4) & Filter BaseWash->Drying Organic Layer Waste3 BaseWash->Waste3 Aq. Benzoate Salts Concentrate Concentrate (Rotovap) Drying->Concentrate Final Final Product (3-Fluoro-N-methyl-5-nitrobenzamide) Concentrate->Final

Caption: Step-by-step extraction workflow emphasizing the removal of specific chemical impurities at each wash stage.

Troubleshooting Hub

Issue 1: "I have a persistent emulsion during the basic wash."

Cause: The nitro-benzoic acid creates surfactants when deprotonated, or fine precipitates of coupling byproducts (ureas) are present.[1] Solution:

  • Filtration: Pass the biphasic mixture through a Celite® pad. This removes solid urea byproducts that stabilize emulsions.

  • Salting Out: Add solid NaCl directly to the separatory funnel to increase the density difference.

  • Time: Allow to sit for 20 minutes. If no separation, add a small amount of MeOH (breaks surface tension).

Issue 2: "My yield is lower than expected (<50%)."

Cause: The amide product might be slightly water-soluble due to the H-bond donor (N-H) and the polarity of the nitro group.[1] Solution:

  • Back-Extraction: Do not discard aqueous washes immediately. Re-extract the combined aqueous layers with DCM (2x).

  • Check pH: Ensure the Acid Wash wasn't too acidic (< pH 1). While amides are generally stable, extremely low pH can protonate the amide oxygen, increasing water solubility.

Issue 3: "The product is an oil, but it should be a solid."

Cause: Trapped solvent (DCM/EtOAc) or impurities (tetramethylurea from HATU). Solution:

  • Trituration: Add cold Hexanes or Diethyl Ether to the oil and scratch the flask sides with a spatula. The product should precipitate as a solid.[4][5]

  • High Vac: Dry under high vacuum (<1 mbar) for 12 hours.

  • Seed: If you have a previous batch, add a seed crystal.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of NaHCO₃ for the basic wash? A: Use Caution. While 1M NaOH effectively removes the starting acid (pKa ~3.14), the electron-withdrawing nitro and fluoro groups on the ring make the amide bond slightly more susceptible to hydrolysis than a standard benzamide. Cold, saturated NaHCO₃ is safer and sufficient.

Q: How do I monitor this reaction by NMR? A:

  • 
    H NMR:  Look for the disappearance of the acid proton (broad, >11 ppm) and the appearance of the methyl doublet (~2.8-3.0 ppm, couples to NH).[1]
    
  • 
    F NMR:  This is your superpower. The starting material (Acid) and Product (Amide) will have distinct chemical shifts. The acid fluorine typically appears around -110 ppm (depending on solvent), and the amide will shift slightly downfield or upfield relative to it.[1] This allows for quantitative monitoring without workup.
    

Q: Is the product light sensitive? A: Nitro-aromatics can darken upon exposure to UV light (formation of nitroso/azo species). Store the solid in amber vials wrapped in foil.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic understanding of nucleophilic acyl substitution).
  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61(46), 10827-10852.[1] Link (Comprehensive review of coupling agents and byproduct removal).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2759047, 3-Fluoro-5-nitrobenzoic acid.[1] Link (Physical properties and pKa data for the precursor).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Fluoro-N-methyl-5-nitrobenzamide

Ticket ID: #FNMB-HYD-001 Subject: Preventing Hydrolysis / Degradation during Synthesis and Storage Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary You are likely experi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FNMB-HYD-001 Subject: Preventing Hydrolysis / Degradation during Synthesis and Storage Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing yield loss or purity degradation due to the unintended hydrolysis of 3-fluoro-N-methyl-5-nitrobenzamide . While amides are generally stable, this specific scaffold presents a "perfect storm" of electronic instability.

The presence of two strong electron-withdrawing groups (EWGs)—the Nitro (


)  group and the Fluoro (

)
atom—at the meta positions relative to the amide carbonyl creates a highly electrophilic center. This makes the amide bond significantly more labile (reactive) toward nucleophilic attack by water or hydroxide than a standard benzamide.

This guide provides the root cause analysis, "safe mode" protocols, and troubleshooting steps to stabilize your molecule.

Root Cause Analysis: The Mechanism

To prevent the issue, you must understand the electronic forces at play.

The Electronic "Trap"

In a standard benzamide, the benzene ring donates some electron density to the carbonyl, stabilizing the amide bond. In your molecule:

  • Inductive Withdrawal (

    
    ):  The Fluorine atom pulls electron density through the sigma bond framework.
    
  • Resonance/Inductive Withdrawal: The Nitro group is a powerful electron sink (

    
    ).
    
  • Result: The carbonyl carbon becomes highly partial positive (

    
    ). It acts like an "active ester" rather than a stable amide.
    
Hydrolysis Pathway (Base-Catalyzed)

The most common failure point is during aqueous basic workups (e.g., using


 or saturated 

for prolonged periods). The hydroxide ion (

) attacks the electron-starved carbonyl much faster than predicted for standard amides.

HydrolysisMechanism Reactant 3-Fluoro-N-methyl- 5-nitrobenzamide Transition Tetrahedral Intermediate (Stabilized by EWGs) Reactant->Transition Fast Attack (High Electrophilicity) OH OH- (Nucleophile) OH->Transition Collapse Collapse & Bond Breakage Transition->Collapse Products 3-Fluoro-5-nitrobenzoic acid + Methylamine Collapse->Products Irreversible (Thermodynamic Sink)

Figure 1: The base-catalyzed hydrolysis pathway. The electron-deficient ring stabilizes the transition state, lowering the activation energy for hydrolysis.

Protocol: "Safe Mode" Synthesis & Workup

Objective: Isolate the target molecule without triggering the hydrolysis cascade.

A. Reaction Quenching

Do NOT use strong basic aqueous solutions (


, 

) to quench reactions involving this intermediate.
ParameterStandard Protocol (Risky)"Safe Mode" Protocol (Recommended)
Quench Media 1M

or Sat.

Sat.

or Dilute

(0.5M)
pH Target pH > 10pH 4 - 6
Temperature Room Temp / WarmIce Bath (

)
Contact Time Prolonged stirring (>30 min)Rapid separation (<10 min)
B. Purification Workflow

Avoid recrystallization from boiling water or basic alcohols. Use the following decision tree to select the optimal purification route.

PurificationTree Start Crude Mixture ImpurityCheck Major Impurity? Start->ImpurityCheck AcidImp Unreacted Acid ImpurityCheck->AcidImp Acid Present AmineImp Amine Salts ImpurityCheck->AmineImp Amine Present Clean Relatively Clean ImpurityCheck->Clean No Major Byproducts Wash Wash w/ mild NaHCO3 (Cold, <5 min contact) AcidImp->Wash Do NOT use NaOH AcidWash 0.5M HCl Wash (Rapid) AmineImp->AcidWash Wash w/ 0.5M HCl Recryst Recrystallization (Toluene or EtOH/H2O) Avoid boiling H2O Clean->Recryst Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) Avoid Et3N in eluent Wash->Column AcidWash->Column

Figure 2: Decision logic for purification. Note the strict avoidance of strong bases and prolonged aqueous contact.

Storage & Formulation Guidelines

Even after isolation, the molecule remains vulnerable to "bit rot" (slow hydrolysis) if stored improperly.

Solvents to Avoid (The "Wet" List)

Hygroscopic solvents absorb atmospheric water, which can hydrolyze your compound over time, especially if trace acid/base impurities are present.

  • DMSO (Dimethyl sulfoxide): Highly hygroscopic.

  • DMF (Dimethylformamide): Hygroscopic and can decompose to form dimethylamine (base), accelerating hydrolysis.

  • Methanol/Ethanol: If not anhydrous, protic solvents can facilitate transesterification or hydrolysis.

Recommended Storage Conditions
  • State: Store as a solid powder whenever possible.

  • Atmosphere: Argon or Nitrogen flush.

  • Desiccant: Store in a desiccator with

    
     or activated silica gel.
    
  • Temperature:

    
     is optimal to arrest kinetic degradation.
    

Frequently Asked Questions (FAQs)

Q: I see a peak at [M-31] in my LC-MS. What is this? A: This is likely the 3-fluoro-5-nitrobenzoic acid hydrolysis product. The mass difference corresponds to the loss of the methylamine group (


) and gain of an 

group (

), resulting in a net loss of

from the parent, or specific fragmentation patterns depending on ionization. Correction: Hydrolysis converts

(MW 30) to

(MW 17). The mass shift is

. If you see

, check for methoxy displacement (transesterification with methanol) if using MeOH as solvent.

Q: Can I use


 to remove unreacted carboxylic acid starting material? 
A: No.  This is the most common error. While 

will deprotonate the starting acid to the water-soluble carboxylate, it will also attack your product's amide bond.
  • Alternative: Use column chromatography. If you must wash, use cold, dilute

    
     and separate layers immediately (within seconds), then dry the organic layer with 
    
    
    
    .

Q: My N-methyl group signals are splitting in NMR. Is this degradation? A: Not necessarily. Amides exhibit rotamerism due to the partial double bond character of the


 bond. You may see two sets of signals for the methyl group.
  • Test: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce, it is rotamerism. If they remain distinct, you likely have hydrolysis products (methylamine salt).
    

Q: Why is this specific benzamide so much worse than others? A: It is the Hammett Synergy . The nitro group (


) and fluorine (

) both withdraw density. The cumulative electron withdrawal creates a highly positive carbonyl carbon, significantly lowering the energy barrier for nucleophilic attack compared to unsubstituted benzamide (

).

References

  • Hammett, L. P. (1937).[1] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 8 on Hydrolysis of Carbonyl Compounds).

  • Brown, R. S., et al. (1994). "Hydrolysis of Activated Amides". Accounts of Chemical Research. (General mechanisms for electron-deficient amides).
  • PubChem Compound Summary. (n.d.). 3-Fluoro-5-nitrobenzamide derivatives. National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the C13-NMR Spectrum of 3-fluoro-N-methyl-5-nitrobenzamide: An In-depth Analysis of Substituent Effects

For distribution to researchers, scientists, and drug development professionals. In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, off...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular framework. Among its variants, Carbon-13 (C13) NMR spectroscopy provides a detailed fingerprint of the carbon skeleton. This guide presents a comprehensive analysis of the C13-NMR chemical shifts for 3-fluoro-N-methyl-5-nitrobenzamide, a compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages predictive modeling and comparative analysis with structurally related compounds to provide a robust interpretation of its expected C13-NMR spectrum.

Predicted C13-NMR Chemical Shifts and Comparative Analysis

The C13-NMR chemical shifts for 3-fluoro-N-methyl-5-nitrobenzamide were predicted using various online computational tools and are presented in Table 1.[1][2][3] To contextualize these predictions and understand the influence of each substituent, experimental data for analogous compounds, including N-methylbenzamide, nitrobenzene, fluorobenzene, and methyl 3-nitrobenzoate, are provided for comparison.[4][5][6][7][8]

Table 1: Predicted C13-NMR Chemical Shifts for 3-fluoro-N-methyl-5-nitrobenzamide and Experimental Shifts for Related Compounds (in ppm, relative to TMS).

Carbon AtomPredicted Shift (ppm) for 3-fluoro-N-methyl-5-nitrobenzamideN-methylbenzamide (CDCl3)Nitrobenzene (CDCl3)Fluorobenzene (CDCl3)Methyl 3-nitrobenzoate (CDCl3)
C=O ~163-166~168--~164
N-CH3 ~27~27---
C1 ~138-141~135~134~128~132
C2 115-118 (d, J10-15 Hz)~127~123.5115.5 (d, J21 Hz)~124
C3 161-164 (d, J250 Hz)~128.5~129.4163 (d, J245 Hz)~129.5
C4 110-113 (d, J20-25 Hz)~127~123.5115.5 (d, J21 Hz)~135
C5 ~148-151~128.5~148.3~124~148
C6 ~122-125~131.5~129.4130 (d, J8 Hz)~127

Note: Predicted shifts are an average from multiple prediction tools and should be considered estimates. 'd' denotes a doublet due to C-F coupling, with the coupling constant (J) in Hz.

Deciphering the Substituent Effects: A Deeper Dive

The predicted chemical shifts for 3-fluoro-N-methyl-5-nitrobenzamide can be rationalized by dissecting the electronic contributions of the fluoro, nitro, and N-methylamido substituents on the aromatic ring.

The nitro group (-NO2) is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[9] This is evident in the downfield shift of the ipso-carbon (C5) to approximately 148-151 ppm, a value comparable to that in nitrobenzene (~148.3 ppm).[5] The resonance effect of the nitro group withdraws electron density primarily from the ortho (C4 and C6) and para (C2) positions.

The fluorine atom (-F) , being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also possesses lone pairs that can be donated into the aromatic ring via a +M (mesomeric) effect, which is shielding. For fluorine, the inductive effect generally dominates. A key feature of fluorine-containing compounds in C13-NMR is the presence of carbon-fluorine (C-F) coupling. The carbon directly attached to the fluorine (C3) is expected to appear as a large doublet with a one-bond coupling constant (¹JCF) of approximately 250 Hz, and it will be significantly shifted downfield to around 161-164 ppm.[10] The carbons ortho (C2 and C4) and meta (C6) to the fluorine will also exhibit smaller couplings (²JCF, ³JCF).[10]

The N-methylamido group (-CONHCH3) is an electron-withdrawing group overall due to the electronegativity of the oxygen and nitrogen atoms. The carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, predicted here to be around 163-166 ppm. The N-methyl carbon (N-CH3) is expected to have a chemical shift of approximately 27 ppm.

The interplay of these three substituents results in a complex electronic environment for each aromatic carbon, leading to the predicted shifts. For instance, C4 is ortho to both the strongly electron-withdrawing nitro group and the fluorine atom, leading to a significant upfield shift compared to a typical aromatic carbon, a phenomenon often observed in highly substituted rings.

Experimental Protocol for C13-NMR Data Acquisition

To obtain an experimental C13-NMR spectrum for 3-fluoro-N-methyl-5-nitrobenzamide, the following protocol is recommended. This procedure is designed to yield a high-quality spectrum for structural verification.

Caption: Workflow for obtaining a C13-NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of high-purity 3-fluoro-N-methyl-5-nitrobenzamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition:

    • Set up a standard proton-decoupled C13-NMR experiment. Proton decoupling simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon (unless coupled to other nuclei like fluorine).

    • Acquire the data over a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the concentration of the sample and the sensitivity of the instrument.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of an internal standard, such as tetramethylsilane (TMS), to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.

Visualizing Substituent Effects on the Aromatic Ring

The electronic effects of the substituents can be visualized as a push-pull system on the benzene ring, which directly influences the C13-NMR chemical shifts. The following diagram illustrates these relationships.

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Analysis of 3-fluoro-N-methyl-5-nitrobenzamide

Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-fluoro-N-methyl-5-nitrobenzamide, a potential intermediate or API, the presence of impurities—even at trace levels—can arise from synthesis, degradation, or storage and may introduce toxicity or alter the intended pharmacological activity.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure that any impurity present above a certain threshold is identified and quantified.[1]

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this task, offering the high resolution and sensitivity necessary to separate and quantify impurities from the main compound.[3][4] This guide provides an in-depth comparison of a robust, conventional Reversed-Phase HPLC (RP-HPLC) method with UV detection against a high-throughput, information-rich Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the purity analysis of 3-fluoro-N-methyl-5-nitrobenzamide. The discussion is grounded in the principles of analytical Quality by Design (QbD), emphasizing the scientific rationale behind method selection and optimization.[5]

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

The RP-HPLC method with UV detection is the workhorse of quality control labs for its robustness, reliability, and cost-effectiveness.[3][4] The choice of this method is predicated on the chemical nature of 3-fluoro-N-methyl-5-nitrobenzamide, which possesses a strong UV chromophore (the nitrobenzamide moiety) and sufficient polarity to be well-retained on a non-polar C18 stationary phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven ability to separate a wide range of moderately polar to non-polar compounds. The hydrophobic interactions between the analyte and the C18 stationary phase provide the primary mechanism for separation.

  • Mobile Phase: A gradient elution using acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer, pH 3.0) is employed. The gradient is crucial for impurity profiling as it allows for the elution of impurities with a wide range of polarities within a reasonable timeframe.[1] The acidic pH ensures that any ionizable groups are consistently protonated, leading to sharper, more symmetrical peaks.

  • Detector: A UV detector is chosen due to the presence of the aromatic nitro group, which absorbs strongly in the UV region. The detection wavelength is set at the compound's lambda max (λmax) to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30-31 min: 70% to 30% B

      • 31-40 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-fluoro-N-methyl-5-nitrobenzamide sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample (0.5 mg/mL) filter_sample Filter through 0.45 µm Filter prep_sample->filter_sample prep_std Prepare Reference Standard instrument_setup Set up HPLC System (Column, Mobile Phase, Temp) filter_sample->instrument_setup sst Perform System Suitability Test (SST) instrument_setup->sst inject Inject Sample & Standard sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV Method Development and Validation.

Alternative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For a more comprehensive impurity profile, especially during early-stage development where unknown impurities must be identified, UPLC-MS is the superior alternative.[9] It combines the enhanced separation power of UPLC—which uses sub-2 µm particle columns—with the definitive identification capabilities of mass spectrometry.[10][11]

Causality Behind Experimental Choices
  • UPLC vs. HPLC: The smaller particle size of UPLC columns provides significantly higher resolution and efficiency, allowing for the separation of closely eluting impurities and drastically reducing analysis time.[10]

  • MS Detection: Mass spectrometry provides molecular weight information for each eluted peak, which is crucial for the structural elucidation of unknown impurities.[2][12] This moves beyond simple quantification to impurity identification.

  • Mobile Phase Compatibility: Non-volatile buffers like phosphates are incompatible with MS as they contaminate the source.[12] Therefore, volatile modifiers like formic acid or ammonium formate are used to facilitate ionization and maintain good peak shape without interfering with MS detection.

Experimental Protocol: UPLC-MS Method
  • Instrumentation:

    • An UPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic and MS Conditions:

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-5.0 min: 5% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.0-6.1 min: 95% to 5% B

      • 6.1-7.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.0 kV.

  • Sample Preparation:

    • Prepare sample as described for the HPLC-UV method, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.

Quantitative Data and Performance Comparison

The choice between these two powerful methods depends on the specific requirements of the analysis, such as the stage of drug development, the need for impurity identification, and available resources.

Table 1: Summary of Experimental Protocols
ParameterHPLC-UV MethodUPLC-MS Method
Column C18, 250mm x 4.6mm, 5µmBEH C18, 50mm x 2.1mm, 1.7µm
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.00.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Analysis Time ~40 minutes~7 minutes
Detector UV/DAD (254 nm)ESI-MS (m/z 100-500)
Sample Conc. ~0.5 mg/mL~0.1 mg/mL
Table 2: Objective Performance Comparison
Performance MetricHPLC-UV MethodUPLC-MS MethodJustification
Resolution GoodExcellentUPLC's sub-2 µm particles provide higher separation efficiency.[10]
Analysis Time Slow (~40 min)Fast (~7 min)Higher optimal flow rates and shorter columns in UPLC enable rapid analysis.[11]
Sensitivity ModerateHighMS detectors are inherently more sensitive than UV detectors for many compounds.[11]
Impurity ID No (requires isolation)Yes (provides MW)MS provides mass-to-charge ratio, a key piece of structural information.[2][12]
Robustness for QC HighModerate-HighHPLC methods are traditionally considered very robust for routine QC environments.
Cost (Instrument) LowerHigherUPLC and MS systems represent a significantly larger capital investment.
Solvent Usage HigherLowerLower flow rates and shorter run times lead to a greener, more cost-effective method.

Decision Guide: Selecting the Appropriate Method

The decision to use HPLC-UV versus UPLC-MS is strategic and depends on the analytical objective.

Method_Selection start Analytical Goal for 3-fluoro-N-methyl-5-nitrobenzamide? q1 Is routine QC & purity assay the primary goal? start->q1 q2 Is identification of unknown impurities required? q1->q2 No res_hplc Use robust HPLC-UV Method q1->res_hplc Yes q3 Is high throughput critical? q2->q3 No res_uplc Use high-resolution UPLC-MS Method q2->res_uplc Yes q3->res_hplc No q3->res_uplc Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

For the routine quality control and purity assessment of 3-fluoro-N-methyl-5-nitrobenzamide, a well-validated RP-HPLC-UV method provides a reliable, robust, and cost-effective solution. It is ideal for established manufacturing processes where the impurity profile is well-characterized.

However, during the research and development phases, where identifying and characterizing every potential process-related impurity and degradation product is paramount, the UPLC-MS method is unequivocally superior. Its combination of speed, superior resolution, and the structural information provided by mass spectrometry accelerates process understanding and ensures a more comprehensive assessment of API purity, aligning perfectly with the stringent demands of modern pharmaceutical development.[9][10] The choice of method should therefore be a strategic one, tailored to the specific analytical challenge at hand.

References

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International. Available at: [Link]

  • Alternative found for HPLC methods. (n.d.). Chromatography Today. Available at: [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available at: [Link]

  • Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Available at: [Link]

  • Xu, Y., et al. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. Available at: [Link]

  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016, February 9). PMC. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Available at: [Link]

Sources

Validation

A Comparative Guide to Impurity Profiling of 3-fluoro-N-methyl-5-nitrobenzamide

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 3-fluoro-N-methyl-5-nitrobenzamide, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you in establishing a robust and self-validating impurity control strategy.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is the cornerstone of predictive impurity profiling. 3-fluoro-N-methyl-5-nitrobenzamide is most commonly synthesized via the amidation of 3-fluoro-5-nitrobenzoic acid with methylamine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by a Schotten-Baumann reaction with methylamine.[1][2][3][4] An alternative route involves the use of peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6][7][8]

Based on these synthetic pathways, a logical impurity profile can be constructed, encompassing starting materials, by-products, and degradation products.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-fluoro-5-nitrobenzoic_acid 3-fluoro-5-nitrobenzoic acid (SM1) Acyl_Chloride 3-fluoro-5-nitrobenzoyl chloride (Intermediate) 3-fluoro-5-nitrobenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Target_Molecule 3-fluoro-N-methyl-5-nitrobenzamide Acyl_Chloride->Target_Molecule Methylamine, Base Impurity_A Impurity A: Unreacted 3-fluoro-5-nitrobenzoic acid Acyl_Chloride->Impurity_A Incomplete reaction Methylamine Methylamine (SM2) Methylamine->Target_Molecule Impurity_C Impurity C: Over-methylated product (N,N-dimethylbenzamide derivative) Methylamine->Impurity_C Excess reagent/ Side reaction Impurity_D Impurity D: Hydrolysis Product Target_Molecule->Impurity_D Hydrolysis Impurity_B Impurity B: Positional Isomer (e.g., 5-fluoro-N-methyl-3-nitrobenzamide)

Figure 1: Synthetic pathway and potential impurities.

Table 1: Predicted Impurities and Their Origins

Impurity IDStructure/DescriptionLikely Origin
Impurity A Unreacted 3-fluoro-5-nitrobenzoic acidIncomplete reaction or inefficient purification.
Impurity B Positional Isomers (e.g., from isomeric starting materials)Impurities present in the initial starting material, 3-fluoro-5-nitrobenzoic acid.
Impurity C N,N-dimethyl-3-fluoro-5-nitrobenzamideOver-alkylation of the amine or presence of dimethylamine impurity in the methylamine reagent.[9]
Impurity D 3-fluoro-5-nitrobenzoic acidHydrolysis of the amide bond of the final product during workup or storage.[10]
Impurity E Residual Solvents (e.g., Toluene, DMF)Solvents used in the reaction and purification steps.

Regulatory Framework: A Foundation for Quality

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[11][12][13] The key thresholds from the ICH Q3A guidelines dictate the level at which an impurity must be reported, identified, and qualified.[14][15]

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2 g/day , this is 0.05%.[11][12]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This threshold varies with the maximum daily dose. For a maximum daily dose of ≤ 2 g/day , it is 0.10% or 1.0 mg per day total intake, whichever is lower.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

These thresholds are critical in defining the required sensitivity and specificity of the analytical methods employed for impurity profiling.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing various analytical techniques is essential for a comprehensive impurity profile. Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.

cluster_separation Separation & Quantification cluster_volatiles Volatile Impurities cluster_structure Structural Elucidation Impurity_Profiling Impurity Profiling Workflow HPLC HPLC-UV Impurity_Profiling->HPLC Primary Method GC_MS GC-MS Impurity_Profiling->GC_MS Residual Solvents LC_MS LC-MS/MS HPLC->LC_MS Enhanced Sensitivity & Identification NMR NMR Spectroscopy LC_MS->NMR Definitive Structure

Figure 2: Integrated analytical workflow.
High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for routine purity assessment and quantification of non-volatile impurities. The choice of stationary phase is critical for achieving the necessary resolution between the main component and its structurally similar impurities.

Causality Behind Column Selection: While C18 columns are widely used, for aromatic and nitroaromatic compounds, a Phenyl-Hexyl stationary phase often provides superior selectivity.[1] This is due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, in addition to hydrophobic interactions.[4] This secondary interaction mechanism can be pivotal in resolving positional isomers (Impurity B) which may have very similar hydrophobicities.

Experimental Protocol: HPLC-UV for Impurity Profiling

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification of unknown impurities and for highly sensitive quantification, LC-MS/MS is indispensable. It provides molecular weight information and, through fragmentation analysis (MS/MS), valuable structural clues.

Causality Behind Ionization Source Selection: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered. ESI is generally suitable for polar compounds. However, for less polar, low molecular weight compounds like some nitroaromatics, APCI can offer better ionization efficiency and sensitivity .[10][16][17] APCI is a gas-phase ionization technique that is often more robust for analyzing compounds that are thermally stable but may not ionize well in solution.

Experimental Protocol: LC-MS/MS for Impurity Identification and Quantification

  • LC System: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column and LC Conditions: As per the HPLC-UV method.

  • Ionization Source: APCI, positive ion mode.

  • Source Parameters:

    • Corona Discharge Current: 4 µA

    • Vaporizer Temperature: 400 °C

    • Sheath Gas: 40 units

    • Auxiliary Gas: 10 units

  • MS Method:

    • Full Scan (for identification): m/z 100-500.

    • Multiple Reaction Monitoring (MRM) (for quantification): Develop specific precursor-to-product ion transitions for the target compound and known impurities.[18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, particularly residual solvents (Impurity E) from the synthesis and purification processes.[20][21][22] Headspace sampling is the preferred injection technique as it minimizes matrix effects and prevents contamination of the GC system.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 100 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of unknown impurities.[23][24] Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed to piece together the molecular structure.

Causality Behind NMR in Impurity Profiling: For positional isomers (Impurity B), NMR is definitive. While they may have identical mass spectra, their NMR spectra will exhibit distinct differences in chemical shifts and coupling patterns of the aromatic protons due to the different positions of the substituents. For example, the fluorine atom will have different coupling constants with the adjacent protons in different isomers. By comparing the observed spectra with predicted spectra or with data from closely related compounds, the exact structure can be confirmed.[25][26]

Experimental Protocol: NMR for Structural Elucidation

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • COSY: To establish proton-proton correlations.

    • HSQC: To identify direct carbon-proton correlations.

    • HMBC: To identify long-range carbon-proton correlations, crucial for connecting molecular fragments.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in the deuterated solvent.

Performance Comparison

The choice of analytical technique depends on the specific goal, whether it is routine quantification, identification of unknowns, or analysis of specific impurity types.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

ParameterHPLC-UVLC-MS/MSGC-MSNMR
Primary Application Quantification, Purity CheckIdentification & QuantificationResidual Solvents, VolatilesStructural Elucidation
Sensitivity Good (ppm level)Excellent (ppb to ppt level)Excellent (ppb level)Low (requires >mg)
Selectivity Moderate to HighVery HighVery HighVery High
Structural Info NoneMolecular Weight & FragmentationFragmentation PatternComplete 3D Structure
Throughput HighMedium to HighHighLow
Cost & Complexity LowHighMediumVery High

Conclusion

A robust impurity profiling strategy for 3-fluoro-N-methyl-5-nitrobenzamide relies on a scientifically sound and multi-faceted analytical approach. This guide has outlined the rationale for selecting appropriate techniques and provided detailed experimental protocols to serve as a starting point for method development and validation. By understanding the synthetic pathway and potential byproducts, and by leveraging the complementary strengths of HPLC, LC-MS, GC-MS, and NMR, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of this important pharmaceutical intermediate. The principles and methodologies discussed herein are not only applicable to the target molecule but can also be adapted for the impurity profiling of a wide range of pharmaceutical compounds.

References

  • ICH, Q3A(R2) Impurities in New Drug Substances, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2006).
  • AMSbiopharma, "Impurity guidelines in drug development under ICH Q3," [Online]. Available: [Link].

  • U.S. Food and Drug Administration, "Q3A Impurities in New Drug Substances," [Online]. Available: [Link].

  • Aapptec, "Carbodiimides and Additives," [Online]. Available: [Link].

  • Lejan Team, "IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2)," [Online]. Available: [Link].

  • MedCrave, "Forced Degradation Studies," [Online]. Available: [Link].

  • ICH, "Update on formal guidance and industry activities to support risk assessment," [Online]. Available: [Link].

  • Organic Chemistry Tutor, "Carbodiimide Coupling: The Better Alternative for Amide Synthesis," YouTube, Jan. 29, 2026. [Online]. Available: [Link].

  • Research Journal of Pharmacy and Technology, "A Review: Stability Indicating Forced Degradation Studies," [Online]. Available: [Link].

  • BYJU'S, "Schotten Baumann Reaction," [Online]. Available: [Link].

  • J&K Scientific LLC, "Schotten-Baumann Reaction," [Online]. Available: [Link].

  • Wikipedia, "Schotten–Baumann reaction," [Online]. Available: [Link].

  • Microsaic Systems, "Straight to the Source: ESI vs APCI….," [Online]. Available: [Link].

  • Chemistry Steps, "Amides from Carboxylic Acids-DCC and EDC Coupling," [Online]. Available: [Link].

  • Organic Chemistry Portal, "Schotten-Baumann Reaction," [Online]. Available: [Link].

  • Beilstein Journal of Organic Chemistry, "Synthesis and stability of strongly acidic benzamide derivatives," [Online]. Available: [Link].

  • ResearchGate, "Example headspace injections from toluene linearity measurements in 5% DMF solution," [Online]. Available: [Link].

  • iajps, "navigating nitrosamine impurities in pharmaceutical industry," [Online]. Available: [Link].

  • LCGC International, "Effects of Sample Diluents and Sample Matrices on Residual Solvents in Pharmaceuticals Analyzed with Static Headspace Gas Chromatography," [Online]. Available: [Link].

  • ResearchGate, "Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent," [Online]. Available: [Link].

  • ResearchGate, "Hydrolysis of 3 under acidic conditions.," [Online]. Available: [Link].

  • Agilent, "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum," [Online]. Available: [Link].

  • Quora, "What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?," [Online]. Available: [Link].

  • Lietuvos mokslų akademija, "View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media," [Online]. Available: [Link].

  • "Basic 1H- and 13C-NMR Spectroscopy," Elsevier, [Online]. Available: [Link].

  • ResearchGate, "Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS," [Online]. Available: [Link].

  • MAC-MOD Analytical, "Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl," [Online]. Available: [Link].

  • Shimadzu, "Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System," [Online]. Available: [Link].

  • SpectraBase, "N-Methyl-p-nitrobenzamide," [Online]. Available: [Link].

  • Phenomenex, "Reversed Phase HPLC Method Development," [Online]. Available: [Link].

  • Longdom, "LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma," [Online]. Available: [Link].

  • Agilent, "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution," [Online]. Available: [Link].

  • Google Patents, "CN101585781A - Preparing method of N, N-dimethylbenzamide," [Online]. Available: .
  • Waters, "HPLC Column Performance," [Online]. Available: [Link].

  • Royal Society of Chemistry, "Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10," [Online]. Available: [Link].

  • PubChem, "N,N-Dimethylbenzamide," [Online]. Available: [Link].

  • Oxford Instruments, "Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar," [Online]. Available: [Link].

  • YouTube, "Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions)," Apr. 26, 2024. [Online]. Available: [Link].

  • ResearchGate, "A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide," [Online]. Available: [Link].

  • ResearchGate, "Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides," [Online]. Available: [Link].

Sources

Comparative

Distinguishing 3-Fluoro-N-methyl-5-nitrobenzamide from 3-Fluoro-5-nitrobenzoic Acid: An Analytical Comparison Guide

Executive Summary In the synthesis of 3-fluoro-N-methyl-5-nitrobenzamide (Product), the most persistent impurity is often the unreacted starting material, 3-fluoro-5-nitrobenzoic acid (Precursor). Distinguishing these tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3-fluoro-N-methyl-5-nitrobenzamide (Product), the most persistent impurity is often the unreacted starting material, 3-fluoro-5-nitrobenzoic acid (Precursor). Distinguishing these two is critical because they share a similar aromatic core, leading to overlapping UV absorption profiles and similar solubility in many organic solvents.

This guide outlines a multi-modal analytical strategy to definitively differentiate the amide product from its acid precursor. We prioritize 1H-NMR for structural confirmation and pH-modulated HPLC for quantitative purity analysis.

Comparative Chemical Profile

The core differentiation relies on the transformation of the carboxylic acid group (


) into the secondary amide group (

).
FeaturePrecursor (Acid) Product (Amide) Analytical Implication
IUPAC Name 3-fluoro-5-nitrobenzoic acid3-fluoro-N-methyl-5-nitrobenzamide
Formula



Da
MW ~185.11 g/mol ~198.15 g/mol Distinct MS signals (

vs

)
pKa (Calc.) ~3.14 (Acidic)> 14 (Neutral/Weakly Basic)High HPLC Selectivity via pH control
Key Protons Carboxylic

(Broad, >10 ppm)
Methyl

(Doublet, ~3.0 ppm)
NMR "Smoking Gun"
IR Bands Broad

(2500–3300 cm⁻¹)
Sharp

(~3300 cm⁻¹)
Quick solid-state ID

Protocol A: 1H-NMR Spectroscopy (Structural Confirmation)

Objective: Definitive structural proof via detection of the N-methyl group.

The Mechanism

The reaction replaces the acidic proton with a methylamine moiety. The aromatic protons will shift slightly due to the change in electron-withdrawing strength (Amide is less withdrawing than Carboxylic Acid), but the aliphatic region provides the clearest evidence.

Experimental Setup
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to visualize the Amide
    
    
    proton clearly).
  • Concentration: ~10 mg/mL.

  • Reference: TMS (0.00 ppm).

Comparison Data
RegionPrecursor (Acid) SignalsProduct (Amide) SignalsInterpretation
10.0 – 13.0 ppm Broad Singlet (1H) (Carboxylic OH)Absent Disappearance confirms loss of acid.
8.5 – 9.0 ppm Absent Broad Singlet/Quartet (1H) (Amide NH)New signal. Often broad due to quadrupole broadening.
7.5 – 8.5 ppm Multiplet (3H) (Aromatic)Multiplet (3H) (Aromatic)Pattern is conserved, but chemical shifts will migrate upfield slightly.
2.8 – 3.0 ppm Absent Doublet (3H, J ≈ 4.8 Hz) (N-Methyl)The "Smoking Gun". Doublet arises from coupling with

.
Self-Validating Step: The Shake

If the amide assignment is ambiguous:

  • Add 1-2 drops of

    
     to the NMR tube.
    
  • Shake and re-run the spectrum.

  • Result: The Amide

    
     peak (8.5-9.0 ppm) will disappear (exchange). Consequently, the Methyl doublet (~2.9 ppm) will collapse into a Singlet  because the coupling partner is gone. This confirms the signal is 
    
    
    
    and not an impurity like a methyl ester (
    
    
    , which would remain a singlet and not exchange).

Protocol B: HPLC-UV (Purity & Quantitation)

Objective: Quantify residual acid using its pH-dependent ionization state.

The Mechanism

The precursor is a weak acid (


).
  • At pH 2.0 (Acidic): It is protonated (neutral) and hydrophobic. It retains well on C18 columns.

  • At pH 7.0 (Neutral): It is ionized (anionic) and hydrophilic. It elutes very close to the void volume (dead time). The amide product is neutral at both pH levels and its retention time remains relatively stable.

Method Parameters
  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro aromatic) and 210 nm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH ~7.5).

  • Mobile Phase B: Acetonitrile.

The "pH Shift" Validation Test

To confirm which peak is the impurity:

  • Run 1 (Low pH): Use 0.1% Formic Acid in Water/ACN.

    • Result: Two distinct peaks.[1][2][3][4][5] Product and Precursor likely elute near each other (both neutral).

  • Run 2 (High pH): Use 10mM Ammonium Bicarbonate in Water/ACN.

    • Result: The Product peak remains at a similar retention time (

      
      ). The Precursor  peak shifts drastically to the solvent front (early elution) due to ionization.
      

Data Summary Table: | Compound | retention (


) at pH 2.5 | retention (

) at pH 7.5 | Behavior | | :--- | :--- | :--- | :--- | | Acid Precursor | ~5.0 min (Retained) | ~1.2 min (Void) | pH Sensitive | | Amide Product | ~5.5 min (Retained) | ~5.4 min (Retained) | pH Stable |

Protocol C: FTIR (Rapid Screening)

Objective: Quick qualitative check for solid samples.

  • Precursor (Acid): Look for the "Hairy Beard"—a very broad, jagged absorption from 2500–3300 cm⁻¹ caused by the carboxylic

    
     dimer. Also, a carbonyl (
    
    
    
    ) stretch around 1700–1720 cm⁻¹.[1]
  • Product (Amide): The broad "beard" disappears. Look for two distinct bands:

    • N-H Stretch: A sharper band around 3300–3400 cm⁻¹.

    • Amide I & II: The carbonyl shifts to ~1640–1680 cm⁻¹ (Amide I) and a new bending vibration appears near 1550 cm⁻¹ (Amide II).

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for characterizing the product and ensuring the absence of the acid precursor.

AnalyticalWorkflow Start Crude Product Isolated IR_Check Step 1: FTIR Screening (Check 2500-3300 cm⁻¹) Start->IR_Check Decision_IR Broad OH 'Beard' Visible? IR_Check->Decision_IR Reprocess Recrystallize / Wash (Remove Acid) Decision_IR->Reprocess Yes (Acid Present) NMR_Check Step 2: 1H-NMR (DMSO-d₆) (Check 2.8-3.0 ppm) Decision_IR->NMR_Check No (Clean Region) Reprocess->IR_Check Decision_NMR Methyl Doublet Present? NMR_Check->Decision_NMR HPLC_Dev Step 3: HPLC Purity Check (pH Shift Method) Decision_NMR->HPLC_Dev Yes Fail_Synthesis Synthesis Failed (No Reaction) Decision_NMR->Fail_Synthesis No HPLC_Dev->Reprocess Split Peak (Acid Detected) Final_QC Final Release (>98% Purity, No Acid) HPLC_Dev->Final_QC Single Peak (pH Stable)

Figure 1: Analytical decision tree for distinguishing 3-fluoro-N-methyl-5-nitrobenzamide from its acid precursor.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759047, 3-Fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 1H and 13C NMR spectra of N-methyl benzamide (Supporting Information). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Behavior of 3-fluoro-N-methyl-5-nitrobenzamide on C18 Stationary Phases

For researchers engaged in drug discovery and development, understanding the chromatographic behavior of novel chemical entities is a foundational step. This guide provides an in-depth analysis of the retention character...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery and development, understanding the chromatographic behavior of novel chemical entities is a foundational step. This guide provides an in-depth analysis of the retention characteristics of 3-fluoro-N-methyl-5-nitrobenzamide on a C18 reversed-phase column. We will explore the theoretical underpinnings of its retention, provide a robust experimental protocol for its analysis, and compare its behavior to structurally related molecules, offering a comprehensive framework for method development.

Theoretical Considerations: Predicting Retention on a C18 Column

The retention time of an analyte in reversed-phase high-performance liquid chromatography (RP-HPLC) is primarily governed by its partitioning between the polar mobile phase and the non-polar stationary phase. For 3-fluoro-N-methyl-5-nitrobenzamide, several structural features dictate its interaction with a C18 column:

  • Hydrophobicity: The core benzene ring and the N-methyl group contribute to the molecule's hydrophobicity, promoting interaction with the C18 alkyl chains of the stationary phase. In reversed-phase chromatography, more hydrophobic compounds are retained longer.[1]

  • Polar Functional Groups: The presence of the nitro group (NO₂), the fluoro group (F), and the amide group (C=O)N-H introduces polarity. These groups prefer to interact with the polar mobile phase, thus reducing the retention time. The nitro group, in particular, has been shown to have a positive contribution to retention in methanol-water mobile phases for some nitrobenzene derivatives.[2]

  • Ionization State (pKa): The acidity or basicity of the molecule, dictated by its pKa value(s), is a critical factor. The amide proton is weakly acidic, while the nitro group can influence the overall electron distribution. In a buffered mobile phase, if the pH is close to the pKa of an acidic or basic functional group, small changes in pH can significantly alter the analyte's charge state and, consequently, its retention time.[3] For many benzamides, maintaining a consistent mobile phase pH is crucial for reproducible results.

Given these characteristics, 3-fluoro-N-methyl-5-nitrobenzamide is expected to be a moderately polar compound. Its retention on a C18 column will be highly dependent on the composition of the mobile phase, particularly the percentage of the organic modifier.

Experimental Protocol for Determining Retention Time

This section provides a detailed methodology for the analysis of 3-fluoro-N-methyl-5-nitrobenzamide using a standard C18 column. This protocol is designed to be a self-validating system, allowing for systematic optimization.

Workflow for Method Development

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization A Prepare 1 mg/mL stock solution in Methanol B Prepare working standard (10 µg/mL) in 50:50 Methanol:Water A->B F Inject 10 µL of working standard B->F C Mobile Phase A: 0.1% Formic Acid in Water E Equilibrate C18 Column (e.g., 4.6 x 150 mm, 5 µm) with initial mobile phase C->E D Mobile Phase B: 0.1% Formic Acid in Acetonitrile D->E E->F G Run Gradient Elution (e.g., 10-90% B over 15 min) F->G H Monitor at 254 nm G->H I Determine approximate retention time (tR) H->I J Develop Isocratic Method based on tR I->J K Optimize % Organic Modifier for desired tR (e.g., 3-10 min) J->K elution_order cluster_0 Predicted Elution Order on C18 Column node1 3-fluoro-5-nitrobenzoic acid Most Polar (Carboxylic Acid) Earliest Elution node2 3-fluoro-N-methyl-5-nitrobenzamide Intermediate Polarity Intermediate Elution node1->node2 node3 N-methyl-benzamide Least Polar (Lacks F, NO2) Latest Elution node2->node3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-fluoro-N-methyl-5-nitrobenzamide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-fluoro-N-methyl-5-nitrobenzamide. As a compound featuring halogenation, a nitro group, and an amide functional group, it necess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-fluoro-N-methyl-5-nitrobenzamide. As a compound featuring halogenation, a nitro group, and an amide functional group, it necessitates a meticulous and informed approach to waste management to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Understanding the Hazard Profile

Property Inferred Hazard and Rationale Primary Reference Compounds
Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin.[4][5][6]1-Fluoro-3-nitrobenzene[4], 4-Nitrobenzamide[5], 2-Fluoro-5-nitrobenzaldehyde[6]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[2][7]3-Fluoro-5-(trifluoromethyl)benzamide[2], 3-Fluoro-5-(trifluoromethyl)nitrobenzene[7]
Environmental Hazard Nitroaromatic compounds are noted for their environmental persistence and toxicity to aquatic life.[3][8]General nitroaromatic compounds[3][8]
Combustibility While potentially a combustible solid or liquid, it is not expected to be highly flammable under standard laboratory conditions.[4][9]3-fluoro-N-methoxy-N-methylbenzamide[9], 1-Fluoro-3-nitrobenzene[4]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2][9]3-Fluoro-5-(trifluoromethyl)benzamide[2], 3-fluoro-N-methoxy-N-methylbenzamide[9]

Immediate On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Adherence to these steps is critical to maintain a safe laboratory environment and to comply with regulations set forth by bodies such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

Step 1: Waste Segregation

  • Isolate Halogenated Waste: 3-fluoro-N-methyl-5-nitrobenzamide is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1][11] Mixing complicates the disposal process and can create additional hazards.[1] It is crucial to segregate incompatible wastes, such as keeping acids separate from bases and oxidizers away from flammable liquids.[11]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1] The container must be in good condition and compatible with the waste.[12]

  • Immediate and Clear Labeling: As soon as waste is added, the container must be labeled.[13] The label must include:

    • The words "HAZARDOUS WASTE"[12]

    • The full chemical name: "3-fluoro-N-methyl-5-nitrobenzamide" (no abbreviations or chemical formulas)[12]

    • The approximate concentration and volume of the waste.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., toxic, irritant, environmental hazard).

Step 3: On-site Accumulation and Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel generating the waste.[1][12]

  • Secondary Containment: Store hazardous waste with secondary containment to prevent spills from spreading.[13]

  • Container Closure: Keep the waste container closed at all times except when adding waste.[12][13] Do not leave a funnel in the container.[12]

  • Regular Inspections: Inspect the storage area and containers at least weekly for any signs of leakage.[12]

Disposal Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3-fluoro-N-methyl-5-nitrobenzamide.

G cluster_0 A Waste Generation (3-fluoro-N-methyl-5-nitrobenzamide) B Segregate as 'Halogenated Organic Waste' A->B C Select Chemically Resistant Container (e.g., HDPE, Glass) B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Keep Container Closed & Inspect Weekly E->F G Container Full (or per institutional timeline) F->G H Arrange for Pickup by Institutional EHS or Licensed Waste Contractor G->H I High-Temperature Incineration (with afterburner and scrubber) H->I caption Disposal workflow for 3-fluoro-N-methyl-5-nitrobenzamide.

Caption: Disposal workflow for 3-fluoro-N-methyl-5-nitrobenzamide.

Final Disposal Methodologies

The recommended and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1]

  • Process: The waste is combusted in a specialized hazardous waste incinerator at extremely high temperatures. This process is designed to destroy the organic compound, converting it into less harmful substances like carbon dioxide, water, and inorganic acids (such as hydrogen fluoride).[1]

  • Emission Control: These incinerators are equipped with advanced air pollution control systems, including afterburners and scrubbers, to neutralize the resulting acidic gases and prevent the release of harmful pollutants into the atmosphere.[1][2]

It is imperative to note that laboratory personnel should not attempt to treat or dispose of this chemical waste themselves. All hazardous waste must be disposed of through the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13][14]

Empty Container Disposal

Empty containers that held 3-fluoro-N-methyl-5-nitrobenzamide must also be managed properly.

  • Triple Rinsing: In general, empty containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11][14] The rinsate must be collected and disposed of as hazardous waste.[13]

  • Defacing Labels: After rinsing, all labels on the container should be completely removed or defaced.[11][13][14]

  • Final Disposal: Once cleaned and defaced, the container may be disposed of in the appropriate glass or plastic recycling bin, in accordance with institutional policies.[11]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, use an inert absorbent material (e.g., sand, silica gel, or universal binder) to soak up the material.[8][9]

  • Collection: Sweep or shovel the absorbent material and spilled substance into a suitable, closed container for disposal as hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat, when cleaning up spills. For larger spills, a self-contained breathing apparatus may be necessary.[9]

This guide is intended to provide a framework for the safe and compliant disposal of 3-fluoro-N-methyl-5-nitrobenzamide. Always consult your institution's specific chemical hygiene plan and EHS department for local procedures and regulations.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • SAFETY DATA SHEET for 3-fluoro-N-methoxy-N-methylbenzamide. (2024, February 4).
  • Safety data sheet - BASF. (2025, July 1).
  • 3-Fluoro-5-(trifluoromethyl)benzamide - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich for 1-Fluoro-3-nitrobenzene. (2025, November 7).
  • SAFETY DATA SHEET - TCI Chemicals for 4-Nitrobenzamide. (n.d.).
  • 3-Fluoro-5-(trifluoromethyl)nitrobenzene - CymitQuimica. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific for 2-Fluoro-5-nitrobenzaldehyde. (2009, October 2).

Sources

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